2-(2-Aminothiazol-5-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-amino-1,3-thiazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c6-5-7-2-3(10-5)1-4(8)9/h2H,1H2,(H2,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIMXAGCLCGUGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200453 | |
| Record name | 2-Aminothiazol-5-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52454-66-7 | |
| Record name | 2-Amino-5-thiazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52454-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminothiazol-5-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052454667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminothiazol-5-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminothiazol-5-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(2-Aminothiazol-5-yl)acetic Acid
An Important Note on Data Availability: Publicly available, in-depth technical data for 2-(2-Aminothiazol-5-yl)acetic acid (CAS No. 52454-66-7) is limited. To provide a comprehensive resource for researchers, this guide presents the available information for the 5-yl isomer and includes comparative data for the more extensively studied regioisomer, 2-(2-Aminothiazol-4-yl)acetic acid (CAS No. 29676-71-9). This comparative approach is intended to offer a valuable point of reference for understanding the potential properties and behaviors of the 5-yl isomer.
Core Chemical Properties
This compound is a heterocyclic compound featuring a thiazole ring substituted with an amino group at the 2-position and an acetic acid group at the 5-position. Its structural isomer, 2-(2-Aminothiazol-4-yl)acetic acid, shares the same molecular formula and weight but differs in the attachment point of the acetic acid moiety. This structural difference is expected to influence their chemical and biological properties.
Physicochemical Data
The following tables summarize the available quantitative data for both isomers to facilitate comparison.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 52454-66-7 | [1][2][3] |
| Molecular Formula | C₅H₆N₂O₂S | [1][2] |
| Molecular Weight | 158.18 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| SMILES | NC1=NC=C(CC(=O)O)S1 | [2] |
| InChI Key | APIMXAGCLCGUGB-UHFFFAOYSA-N | [1] |
| LogP | -0.139 | [1] |
| Purity | 97% | [2] |
Table 2: General Properties of 2-(2-Aminothiazol-4-yl)acetic acid (for comparison)
| Property | Value | Source |
| CAS Number | 29676-71-9 | [4][5] |
| Molecular Formula | C₅H₆N₂O₂S | [4][5] |
| Molecular Weight | 158.18 g/mol | [4][5] |
| Appearance | Light-colored crystalline solid; white to off-white powder.[4] | [4] |
| Melting Point | 213 °C | [4] |
| Density | 1.5549 g/cm³ | [4] |
| Solubility | Generally soluble in water.[4] Solubility is influenced by temperature, pH, and the nature of the solvent.[4] | [4] |
Spectral Data
For 2-(2-Aminothiazol-4-yl)acetic acid and its derivatives, the following spectral features are observed:
-
¹H NMR: The proton on the thiazole ring typically appears as a singlet. The methylene protons of the acetic acid group also present as a singlet. The chemical shifts of the amine protons can vary and may appear as a broad singlet. For the ethyl ester of the 4-yl isomer, the thiazole proton appears at 6.30 ppm, the methylene protons at 3.54 ppm, and the ethyl group protons as a quartet at 4.17-4.20 ppm and a triplet at 1.26 ppm.
-
¹³C NMR: The carbon atoms of the thiazole ring, the carboxylic acid, and the methylene group will each give distinct signals. The carbonyl carbon of the carboxylic acid is typically found in the range of 160-185 ppm.
-
IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3100-3500 cm⁻¹), the O-H stretching of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), and the C=O stretching of the carbonyl group (around 1700 cm⁻¹). For the 4-yl isomer, IR spectra are available.[6]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the thiazole and acetic acid moieties.
Experimental Protocols
Due to the limited availability of detailed experimental procedures for this compound, this section provides a general protocol for its analysis by HPLC based on available information and a detailed synthesis protocol for the more studied 2-(2-Aminothiazol-4-yl)acetic acid as a representative example of aminothiazole acetic acid synthesis.
Analysis of this compound by HPLC
A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed for the analysis of this compound.[1]
Methodology:
-
Column: A Newcrom R1 column is a suitable choice.[1]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier. For general purposes, phosphoric acid can be used. For mass spectrometry compatible applications, formic acid should be used instead.[1]
-
Detection: UV detection at an appropriate wavelength.
-
Sample Preparation: Dissolve the sample in a suitable solvent, likely the mobile phase or a component of it, and filter through a 0.45 µm filter before injection.
-
Data Analysis: The retention time and peak area are used to identify and quantify the compound, respectively, by comparison with a standard of known concentration.
Synthesis of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride
The synthesis of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride can be achieved through the reaction of thiourea with 4-chloroacetoacetyl chloride.[7]
Materials:
-
Thiourea
-
4-chloroacetoacetyl chloride
-
Methylene chloride
-
Water
Procedure:
-
Prepare a solution of 4-chloroacetoacetyl chloride in methylene chloride. This can be obtained by the chlorination of diketene in methylene chloride at -20 to -25 °C.[7]
-
In a separate reaction vessel, prepare a suspension of thiourea in water and cool it to +5 °C.[7]
-
Add the 4-chloroacetoacetyl chloride solution dropwise to the stirred thiourea suspension while maintaining the temperature between +5 to +7 °C.[7]
-
After the addition is complete, continue stirring at the same temperature for approximately 30 minutes.[7]
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature (around 25-27 °C) while stirring for an additional 60 minutes.[7]
-
Cool the reaction mixture in a refrigerator to precipitate the product.[7]
-
Isolate the colorless crystals of 2-(2-aminothiazol-4-yl)-acetic acid hydrochloride by filtration.[7]
References
- 1. 2-Aminothiazol-5-acetic acid | SIELC Technologies [sielc.com]
- 2. 2-Aminothiazole-5-acetic acid 97% | CAS: 52454-66-7 | AChemBlock [achemblock.com]
- 3. 52454-66-7|this compound|BLD Pharm [bldpharm.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Aminothiazole-4-acetic acid(29676-71-9) IR Spectrum [chemicalbook.com]
- 7. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-(2-Aminothiazol-5-yl)acetic acid (CAS 52454-66-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Aminothiazol-5-yl)acetic acid (CAS 52454-66-7), a heterocyclic compound of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure found in a wide array of biologically active molecules, including approved pharmaceuticals. This document details the physicochemical properties, synthesis, known biological activities, and potential applications of this compound, serving as a valuable resource for researchers engaged in drug discovery and development.
Physicochemical Properties
This compound is a solid organic compound. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 52454-66-7 | N/A |
| Molecular Formula | C₅H₆N₂O₂S | [1] |
| Molecular Weight | 158.18 g/mol | [1] |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
| pKa | Not available | N/A |
Synthesis
The synthesis of this compound can be achieved through the Hantzsch thiazole synthesis, a classical and widely used method for the preparation of thiazole derivatives. This reaction involves the condensation of a thiourea with an α-halocarbonyl compound.
A general synthetic workflow is depicted below:
Experimental Protocol (General)
The following is a generalized experimental protocol for the synthesis of this compound based on the Hantzsch thiazole synthesis.
Materials:
-
Thiourea
-
An appropriate α-halo-γ-ketoacid or its ester derivative (e.g., ethyl 4-chloroacetoacetate for the 4-yl isomer)
-
Solvent (e.g., ethanol, water)
-
Base (e.g., sodium acetate, ammonia) for neutralization if necessary
-
Acid (e.g., hydrochloric acid) for hydrolysis if starting with an ester
Procedure:
-
Reaction Setup: Dissolve thiourea in a suitable solvent (e.g., water or ethanol) in a reaction flask equipped with a stirrer and a condenser.
-
Addition of α-Halocarbonyl: Slowly add the α-halocarbonyl compound to the thiourea solution. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation:
-
If the product precipitates, it can be isolated by filtration.
-
If the reaction is performed in an acidic medium, neutralization with a base will precipitate the product.
-
If an ester was used as the starting material, the resulting thiazole ester is hydrolyzed by heating with an acid or base to yield the carboxylic acid.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain the pure this compound.
Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and purification methods may need to be optimized for the synthesis of the 5-yl isomer.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum in DMSO-d₆ would likely show the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~12.5 | Broad Singlet | -COOH |
| ~7.2 | Broad Singlet | -NH₂ |
| ~7.0 | Singlet | Thiazole-H4 |
| ~3.5 | Singlet | -CH₂- |
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum in DMSO-d₆ would likely show the following signals:
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C=O (Carboxylic acid) |
| ~168 | C2 (Thiazole, C-NH₂) |
| ~145 | C4 (Thiazole) |
| ~125 | C5 (Thiazole) |
| ~30 | -CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (amine) |
| 3300-2500 | O-H stretching (carboxylic acid) |
| ~1700 | C=O stretching (carboxylic acid) |
| ~1620 | N-H bending (amine) |
| ~1550 | C=N stretching (thiazole ring) |
Mass Spectrometry
The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 158, corresponding to the molecular weight of the compound.
Biological Activity and Applications
The 2-aminothiazole moiety is a key pharmacophore in a number of clinically used drugs and biologically active compounds. Derivatives of 2-aminothiazole have been reported to possess a wide range of pharmacological activities.
Antimicrobial Activity
The 2-aminothiazole scaffold is present in several antimicrobial agents. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes. While specific data for this compound is limited, it is a valuable starting material for the synthesis of novel antimicrobial candidates.
Anticancer Activity
Many 2-aminothiazole derivatives have demonstrated potent anticancer activity. For instance, Dasatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia, contains a 2-aminothiazole core. It is plausible that derivatives of this compound could be explored as potential anticancer agents.
Anti-inflammatory Activity
Certain 2-aminothiazole derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory cascade.
Signaling Pathways
While a specific signaling pathway for this compound has not been elucidated, its derivatives, particularly in the context of cancer, are often designed to target protein kinases. A simplified representation of a generic kinase signaling pathway that could be a target for derivatives of this compound is shown below.
Conclusion
This compound is a versatile heterocyclic building block with significant potential in drug discovery and development. Its synthesis is accessible through established methods, and the 2-aminothiazole core is associated with a broad spectrum of biological activities. This technical guide provides a foundation for researchers to further explore the chemistry and pharmacology of this compound and its derivatives in the quest for novel therapeutic agents. Further experimental work is required to fully characterize its physicochemical properties, biological activity, and mechanism of action.
References
Elucidation of (2-Amino-1,3-thiazol-5-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and analytical methodologies for the characterization of (2-Amino-1,3-thiazol-5-yl)acetic acid. Due to the limited availability of specific experimental data for this particular isomer in public literature, this guide combines established chemical principles with data from closely related analogs to present a robust framework for its synthesis and structural elucidation.
Compound Identity and Properties
(2-Amino-1,3-thiazol-5-yl)acetic acid is a heterocyclic compound incorporating a thiazole ring, an amino group, and an acetic acid moiety. Its chemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-(2-aminothiazol-5-yl)acetic acid | - |
| CAS Number | 52454-66-7 | [1][2] |
| Molecular Formula | C₅H₆N₂O₂S | [1][2] |
| Molecular Weight | 158.18 g/mol | [1][2] |
| Canonical SMILES | NC1=NC=C(CC(=O)O)S1 | [1] |
Hypothetical Spectroscopic Data for Structure Elucidation
| Spectroscopic Data | Expected Observations for (2-Amino-1,3-thiazol-5-yl)acetic acid |
| ¹H NMR | - Thiazole Proton (H4): A singlet expected around δ 7.0-7.5 ppm. The chemical shift will differ from the H5 proton in the 4-yl isomer. - Methylene Protons (-CH₂-): A singlet expected around δ 3.5-4.0 ppm. - Amino Protons (-NH₂): A broad singlet, exchangeable with D₂O, expected around δ 7.0-7.5 ppm. - Carboxylic Acid Proton (-COOH): A broad singlet, exchangeable with D₂O, expected at δ > 10 ppm. |
| ¹³C NMR | - Thiazole C2: Expected around δ 168-172 ppm. - Thiazole C4: Expected around δ 140-145 ppm. - Thiazole C5: Expected around δ 120-125 ppm. - Methylene Carbon (-CH₂-): Expected around δ 30-35 ppm. - Carboxyl Carbon (-COOH): Expected around δ 170-175 ppm. |
| IR (Infrared) Spectroscopy | - N-H Stretching (Amine): Broad absorption band in the range of 3100-3400 cm⁻¹. - O-H Stretching (Carboxylic Acid): Very broad absorption in the range of 2500-3300 cm⁻¹. - C=O Stretching (Carboxylic Acid): Strong absorption around 1700-1730 cm⁻¹. - C=N Stretching (Thiazole): Absorption in the range of 1620-1650 cm⁻¹. - C-S Stretching: Absorption in the range of 600-800 cm⁻¹. |
| Mass Spectrometry (MS) | - Molecular Ion Peak [M]⁺: Expected at m/z = 158. - Major Fragmentation Peaks: Loss of COOH (m/z = 113), and other fragments corresponding to the thiazole ring structure. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of aminothiazole acetic acid derivatives, adaptable for the specific synthesis of the 5-yl isomer.
Synthesis via Hantzsch Thiazole Synthesis (Generalized)
A common method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. For (2-Amino-1,3-thiazol-5-yl)acetic acid, a plausible route would involve the reaction of a β-halo-γ-keto ester with thiourea.
Materials:
-
Appropriate β-halo-γ-keto ester
-
Thiourea
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate solution (10%)
-
Hydrochloric acid (for acidification)
Procedure:
-
Dissolve the β-halo-γ-keto ester and an equimolar amount of thiourea in ethanol.
-
Reflux the mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a 10% sodium bicarbonate solution to precipitate the thiazole derivative.
-
Filter the precipitate, wash with water and ethanol, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Spectroscopic Analysis
Instrumentation:
-
NMR Spectrometer (e.g., Bruker, 400 MHz or higher)
-
FT-IR Spectrometer
-
Mass Spectrometer (e.g., LC-MS)
Sample Preparation:
-
NMR: Dissolve the sample in a deuterated solvent such as DMSO-d₆ or D₂O.
-
IR: Prepare a KBr pellet or use an ATR accessory.
-
MS: Dissolve the sample in a suitable solvent for injection into the mass spectrometer.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Obtain the mass spectrum using an appropriate ionization technique (e.g., ESI).
Visualizations
Chemical Structure
Caption: Chemical structure of (2-Amino-1,3-thiazol-5-yl)acetic acid.
Logical Workflow for Structure Elucidation
Caption: Experimental workflow for the synthesis and structure elucidation.
Hypothetical Signaling Pathway in Cancer Therapy
2-Aminothiazole derivatives have been investigated for their anticancer properties, with some acting as kinase inhibitors.[3][4] A potential mechanism of action involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[5][6][7][8][9]
Caption: Potential inhibition of the EGFR signaling pathway by a 2-aminothiazole derivative.
References
- 1. 2-Aminothiazole-5-acetic acid 97% | CAS: 52454-66-7 | AChemBlock [achemblock.com]
- 2. 52454-66-7 CAS Manufactory [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
An In-depth Technical Guide to the Mechanism of Action of 2-Aminothiazole Derivatives
The 2-aminothiazole scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds, including several clinically approved drugs like Dasatinib and Alpelisib.[1][2] Its versatility allows for diverse chemical modifications, leading to derivatives with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms of action of 2-aminothiazole derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations for researchers and drug development professionals.
Anticancer Mechanisms of Action
2-aminothiazole derivatives exert their anticancer effects through the modulation of multiple cellular pathways critical for cancer cell proliferation, survival, and metastasis. The primary mechanisms include the inhibition of key protein kinases, disruption of microtubule dynamics, and the subsequent induction of cell cycle arrest and apoptosis.[1][6][7]
Inhibition of Protein Kinases
Protein kinases are crucial regulators of cell signaling and are frequently dysregulated in cancer. The 2-aminothiazole core serves as an effective hinge-binding scaffold for many kinase inhibitors.[8][9][10]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression.[8] Certain 2-aminothiazole derivatives function as potent, ATP-competitive inhibitors of CDKs, particularly CDK2.[1][8] For instance, SNS-032 (formerly BMS-387032) inhibits CDK2/cyclin E with an IC50 value of 48 nM, leading to the suppression of retinoblastoma (Rb) protein phosphorylation, cell cycle arrest, and apoptosis.[1][11] This inhibition prevents the transition from the G1 to the S phase of the cell cycle.
-
Aurora Kinases: These kinases are critical for mitotic events, and their overexpression is linked to tumorigenesis.[12] 2-aminothiazole derivatives have been developed as inhibitors of Aurora kinases A and B, which play roles in centrosome maturation and chromosome segregation.[12][13] Inhibition of these kinases leads to mitotic failure and subsequent cell death.
-
Src Family and Abl Kinases: Dasatinib, a potent anticancer drug, features a 2-aminothiazole core and functions as a pan-Src and Abl kinase inhibitor.[1][9] It is used in the treatment of chronic myelogenous leukemia (CML).[9] Other derivatives have also shown potent and selective inhibitory activity against human K562 leukemia cells.[1]
-
PI3K/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/mTOR pathway is a critical signaling cascade for cell growth and survival. Alpelisib, an approved drug for breast cancer, is an α-specific PI3K inhibitor built upon the 2-aminothiazole scaffold.[1][2] Other derivatives have demonstrated potent inhibition of PI3K and mTOR, with IC50 values as low as 13 nM against PI3Kα.[1]
-
Allosteric Inhibition of Protein Kinase CK2: Uniquely, some 2-aminothiazole derivatives act as selective allosteric modulators of protein kinase CK2.[14][15] Instead of competing with ATP, they bind to a novel, non-conserved allosteric pocket on the catalytic α-subunit.[15][16] This mode of action confers remarkable selectivity.[15] The lead compound 27 (2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid) shows submicromolar potency against CK2α (IC50 = 0.6 µM) and induces apoptosis in renal cell carcinoma cells.[14][16]
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division, making them a key target for anticancer drugs.[17][18] Many 2-aminothiazole derivatives inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[1][17][18][19] This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[17][18]
Induction of Apoptosis and Cell Cycle Arrest
A common consequence of kinase or tubulin inhibition by 2-aminothiazole derivatives is the induction of programmed cell death (apoptosis).[20] This is often mediated through the intrinsic pathway, characterized by a shift in the Bax/Bcl-2 ratio, which increases mitochondrial membrane permeability.[20] This leads to the release of cytochrome c and the activation of the caspase cascade.[20] Concurrently, these compounds cause cell cycle arrest, most commonly at the G2/M checkpoint for tubulin inhibitors or the G0/G1 checkpoint for CDK inhibitors, preventing cancer cell proliferation.[17][20]
Quantitative Data: Anticancer Activity
The following tables summarize the in vitro efficacy of representative 2-aminothiazole derivatives.
Table 1: In Vitro Cytotoxicity (IC₅₀) of Selected 2-Aminothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ Value | Reference |
|---|---|---|---|
| SNS-032 (BMS-387032) | A2780 (Ovarian) | 95 nM | [1] |
| Compound 21 | K562 (Leukemia) | 16.3 µM | [1] |
| Compound 23 | HepG2 (Liver) | 0.51 mM | [1] |
| Compound 24 | PC12 (Pheochromocytoma) | 0.298 mM | [1] |
| OMS5 | A549 (Lung) | 22.13 µM | [21] |
| OMS14 | MCF-7 (Breast) | 61.03 µM | [21] |
| TH-39 | K562 (Leukemia) | 0.78 µM |[20] |
Table 2: Kinase Inhibitory Activity of Selected 2-Aminothiazole Derivatives
| Compound/Derivative | Target Kinase | IC₅₀ Value | Reference |
|---|---|---|---|
| SNS-032 (BMS-387032) | CDK2/cyclin E | 48 nM | [1] |
| Alpelisib derivative | PI3Kα | 13 nM | [1] |
| Compound 4 | CDK2 | 20 nM | [8] |
| Compound 42 | CDK2/cyclin A | 0.9 nM | [10] |
| Compound 27 (Allosteric) | CK2α | 0.6 µM | [14][16] |
| KY-05009 | TNIK | 9 nM |[1] |
Table 3: Tubulin Polymerization Inhibition by Selected 2-Aminothiazole Derivatives
| Compound/Derivative | Tubulin Polymerization IC₅₀ (µM) | Reference |
|---|---|---|
| Compound 61c | 0.89 µM | [1] |
| Compound 5t | 0.72 µM | [17][18] |
| Compound 7c | 2.00 µM | [19] |
| Compound 9a | 2.38 µM |[19] |
Visualizations: Anticancer Signaling Pathways
Caption: Diverse anticancer mechanisms of 2-aminothiazole derivatives.
Caption: Pathway of apoptosis induction via tubulin inhibition.
Antimicrobial Mechanisms of Action
2-aminothiazole derivatives exhibit broad-spectrum activity against various bacterial and fungal pathogens.[22][23][24] Their mechanisms often involve the inhibition of enzymes essential for microbial viability but absent in humans, providing a degree of selective toxicity.
-
Antibacterial Action: A key target in bacteria is the cell wall biosynthesis pathway. Some derivatives inhibit MurB , an enzyme involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[22][23][24] Another identified target is FabH (β-ketoacyl-acyl carrier protein synthase III), which initiates the bacterial fatty acid synthesis (FAS II) cycle, a pathway distinct from that in humans.[25][26]
-
Antifungal Action: The primary mechanism of antifungal activity is the inhibition of ergosterol biosynthesis. Derivatives have been shown to target CYP51 (lanosterol 14α-demethylase), a crucial enzyme in the pathway that produces ergosterol, the main sterol component of the fungal cell membrane.[22][23][24] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.
Quantitative Data: Antimicrobial Activity
Table 4: Minimum Inhibitory Concentration (MIC) of Selected 2-Aminothiazole Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Piperazinyl derivative (121d) | Staphylococcus aureus (MRSA) | 4 | [24] |
| Piperazinyl derivative (121d) | Escherichia coli | 8 | [24] |
| Compound 21 | Staphylococcus aureus (MRSA) | 2 - 4 | [27] |
| Thiazolyl-thiourea (124) | Staphylococcus epidermidis | 4 - 16 | [24] |
| N-(3-Chlorobenzoyl)-... (55) | Mycobacterium tuberculosis | 0.008 | [24] |
| Compound 8 | Enterobacter cloacae | Potent Activity | [22][23] |
| Compound 1 | Trichophyton viride | Potent Activity |[22][23] |
Visualizations: Antimicrobial Mechanisms and Workflow
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | Semantic Scholar [semanticscholar.org]
- 6. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchwithrutgers.com [researchwithrutgers.com]
- 12. mdpi.com [mdpi.com]
- 13. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. tandfonline.com [tandfonline.com]
- 23. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. mdpi.com [mdpi.com]
- 26. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 2-Aminothiazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities that have positioned it as a cornerstone for the development of novel therapeutics. This technical guide provides an in-depth overview of the significant anticancer, antimicrobial, and anti-inflammatory properties of 2-aminothiazole derivatives. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular mechanisms to facilitate further research and drug development in this promising area.
Anticancer Activity of 2-Aminothiazole Derivatives
2-Aminothiazole derivatives have shown potent cytotoxic effects against a variety of human cancer cell lines.[1][2][3][4][5][6][7] Their anticancer activity is often attributed to the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[8][9]
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of various 2-aminothiazole derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against different cancer cell lines. The following table summarizes representative IC50 values from various studies.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate | Panc-1 (Pancreatic) | 43.08 µM | [10] |
| Ethyl 2-[2-(4-methylpiperidin-1-yl)acetamido]thiazole-carboxylate | Panc-1 (Pancreatic) | > 50% inhibition at 90 µM | [10] |
| TH-39 | K562 (Leukemia) | 0.78 µM | [9] |
| Compound 23 | HepG2 (Liver) | 0.51 mM | [9] |
| Compound 24 | HepG2 (Liver) | 0.57 mM | [9] |
| Compound 23 | PC12 (Pheochromocytoma) | 0.309 mM | [9] |
| Compound 24 | PC12 (Pheochromocytoma) | 0.298 mM | [9] |
| HS-113 | HCC (Hepatocellular Carcinoma) | Dose-dependent growth suppression | [11] |
| Compound 17b | MCF-7 (Breast) | 1.86 µM | [11] |
| Dasatinib (BMS-354825) | Pan-Src expressing cells | Nanomolar to subnanomolar | [12][13] |
| 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid (27) | CK2α | 0.6 µM | [14] |
| Compound 14 (CDK2 inhibitor) | A2780 (Ovarian) | IC50 in 1-10 nM range | [15] |
Mechanisms of Anticancer Action
The anticancer effects of 2-aminothiazole derivatives are mediated through several key cellular mechanisms:
-
Induction of Apoptosis: Many 2-aminothiazole compounds trigger programmed cell death in cancer cells.[8] This is often achieved by modulating the expression of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[9] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, activating the caspase cascade and leading to apoptosis.[16][17]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most commonly the G0/G1 or G2/M phases.[6][8] This prevents the cancer cells from proceeding through division and ultimately leads to a reduction in tumor growth.
-
Kinase Inhibition: A significant number of 2-aminothiazole derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer.[18] These include Src family kinases, Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Casein Kinase 2 (CK2).[12][13][14][15][19][20][21] By blocking the activity of these kinases, the compounds disrupt the signaling pathways that drive cancer cell growth, proliferation, and survival.
Caption: General experimental workflow for in vitro anticancer evaluation of 2-aminothiazole derivatives.
Caption: Simplified signaling pathway of apoptosis induction by 2-aminothiazole derivatives.
Caption: Mechanism of action for 2-aminothiazole derivatives as kinase inhibitors.
Experimental Protocols for Anticancer Activity
This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11][22][23]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[22] The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[22]
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.[22]
-
MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[24]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][5][8][25]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect exposed PS. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
-
Procedure:
-
Cell Treatment: Treat cells with the 2-aminothiazole compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[2]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[2]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[8]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V-positive and PI-positive.[8]
-
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1][3][4][10][26]
-
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase.
-
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound, then harvest and wash them.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing to prevent clumping. This permeabilizes the cells.[3][26]
-
RNAse Treatment: Treat the cells with RNase to degrade RNA, ensuring that PI only stains DNA.[3][26]
-
PI Staining: Resuspend the cells in a PI staining solution.[3][26]
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified.
-
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as Bcl-2 and Bax.[17][27][28][29][30]
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Procedure:
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, Caspase-3), followed by incubation with a secondary antibody conjugated to an enzyme.
-
Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate and image the membrane.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
-
Antimicrobial Activity of 2-Aminothiazole Derivatives
2-aminothiazole derivatives have demonstrated significant activity against a broad range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[9][25][26][31][32]
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Piperazinyl derivative (121d) | Staphylococcus aureus (MRSA) | 4 | [31] |
| Piperazinyl derivative (121d) | Escherichia coli | 8 | [31] |
| Thiazolyl-thiourea (124) | Staphylococcus aureus | 4 - 16 | [31] |
| Thiazolyl-thiourea (124) | Staphylococcus epidermidis | 4 - 16 | [31] |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | Mycobacterium tuberculosis | 0.008 | [31] |
| Thiourea derivative (3) | Gram-positive cocci | 2 - 32 | [31] |
| Thiourea derivative (9) | Gram-positive cocci | 2 - 32 | [31] |
| Functionally substituted derivatives | Various bacteria and fungi | Potent activity, often better than reference drugs | [28] |
Experimental Protocol for Antimicrobial Activity
This is a standard method for determining the MIC of an antimicrobial agent.[12][14][19][33][34]
-
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that shows no visible growth.
-
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).[12]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 2-aminothiazole compound in a suitable broth medium.[33]
-
Inoculation: Inoculate each well with the standardized bacterial or fungal suspension. Include a positive control (no compound) and a negative control (no microorganism).[33]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[33]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.[33]
-
Anti-inflammatory Activity of 2-Aminothiazole Derivatives
Several 2-aminothiazole derivatives have been reported to possess anti-inflammatory properties.[1][2][3][4][7] Their mechanism of action often involves the inhibition of pro-inflammatory mediators.
Mechanism of Anti-inflammatory Action
A key mechanism of the anti-inflammatory activity of these compounds is the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).[35][36] Overproduction of NO is a hallmark of inflammation. By reducing NO levels, these compounds can mitigate the inflammatory response. This is often associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[37]
Caption: Inhibition of LPS-induced inflammatory pathways in macrophages by 2-aminothiazole derivatives.
Experimental Protocol for Anti-inflammatory Activity
This assay measures the level of nitrite, a stable product of NO, in the culture medium of LPS-stimulated macrophages.[35][36][38]
-
Principle: The Griess reagent reacts with nitrite to produce a colored azo compound, the absorbance of which can be measured spectrophotometrically.
-
Procedure:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate.[35]
-
Treatment: Pre-treat the cells with various concentrations of the 2-aminothiazole compound for a specified time, followed by stimulation with LPS (e.g., 1 µg/mL).[35]
-
Incubation: Incubate the cells for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix it with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[36]
-
Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.[36]
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compound on NO production.
-
Conclusion
The 2-aminothiazole scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. The diverse biological activities, including potent anticancer, broad-spectrum antimicrobial, and significant anti-inflammatory effects, underscore the therapeutic potential of this class of compounds. The experimental protocols and mechanistic insights provided in this technical guide offer a framework for the systematic evaluation of novel 2-aminothiazole derivatives and the advancement of promising candidates towards clinical applications. Further research focusing on structure-activity relationship (SAR) studies and in vivo efficacy will be crucial in realizing the full therapeutic potential of this remarkable heterocyclic core.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 5. bosterbio.com [bosterbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. benchchem.com [benchchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. mdpi.com [mdpi.com]
- 21. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 22. benchchem.com [benchchem.com]
- 23. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 24. researchhub.com [researchhub.com]
- 25. kumc.edu [kumc.edu]
- 26. ucl.ac.uk [ucl.ac.uk]
- 27. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]
- 28. Apoptosis western blot guide | Abcam [abcam.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. texaschildrens.org [texaschildrens.org]
- 32. Functional Drug Screening in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 33. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 34. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 37. mdpi.com [mdpi.com]
- 38. mdpi.com [mdpi.com]
Pharmacokinetics of 2-Aminothiazole-4-Acetic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of 2-aminothiazole-4-acetic acid (ATAA). While comprehensive data from dedicated pharmacokinetic studies are limited, this document synthesizes available information on its absorption, transport, metabolism, and toxicology to serve as a resource for the scientific community.
Executive Summary
Direct and detailed pharmacokinetic profiling of 2-aminothiazole-4-acetic acid (ATAA) is not extensively documented in publicly available literature. However, existing research provides valuable insights into its biological interactions. Key findings indicate that ATAA and its derivatives are recognized by proton-coupled peptide transporters, PEPT1 and PEPT2, suggesting a likely mechanism for absorption. Furthermore, ATAA has been identified as a metabolite of the antibiotic cefiderocol in both human and animal liver cells, confirming its in vivo formation. Toxicological assessments have shown ATAA to be non-mutagenic in bacterial assays. This guide consolidates these findings, outlines relevant experimental protocols, and highlights significant knowledge gaps to inform future research and development efforts.
Absorption and Transport: Interaction with Peptide Transporters
The primary evidence for the absorption of 2-aminothiazole-4-acetic acid points towards its interaction with the H(+)/peptide cotransporters PEPT1 and PEPT2.[1] These transporters play a critical role in the intestinal absorption and renal reabsorption of di- and tripeptides, as well as a variety of peptide-like pharmaceutical compounds.[1]
Binding Affinity and Substrate Recognition
Studies have demonstrated that both 2-aminothiazole-4-acetic acid itself and its amino acid conjugates are substrates for PEPT1 and PEPT2.[1] The nature of the conjugation influences the binding affinity:
-
N-terminal conjugates (Xaa-ATAA) generally show medium to high affinity for both transporters.[1]
-
C-terminal conjugates (ATAA-Xaa) tend to have low to medium inhibitory capacity.[1]
-
Notably, the conjugate Val-ATAA has been identified as having a particularly high affinity for PEPT1, marking it as a subject of interest for further investigation.[1]
-
In silico modeling has also predicted an inherent affinity of the unconjugated 2-aminothiazole-4-acetic acid molecule for the PEPT1 transporter.[2]
Table 1: Summary of Quantitative Data on 2-Aminothiazole-4-Acetic Acid and its Derivatives
| Compound/Derivative | Parameter | Value/Observation | System | Reference |
| Val-ATAA | Binding Affinity (PEPT1) | High Affinity | In vitro | [1] |
| N-terminal Xaa-ATAA Conjugates | Binding Affinity (PEPT1/PEPT2) | Medium to High Affinity | In vitro | [1] |
| C-terminal ATAA-Xaa Conjugates | Binding Affinity (PEPT1/PEPT2) | Low to Medium Affinity | In vitro | [1] |
| 2-Aminothiazole-4-acetic acid | Mutagenicity (Ames Test) | Non-mutagenic | S. typhimurium & E. coli | [3] |
| 2-Aminothiazole-4-acetic acid | Metabolite of Cefiderocol | Identified | Human and Animal Hepatocytes | [4] |
Experimental Protocol: Peptide Transporter Inhibition Assay
The binding affinity of ATAA and its derivatives to peptide transporters is typically assessed through competitive inhibition assays. A common method involves measuring the inhibition of a radiolabeled substrate, such as [14C]glycylsarcosine ([14C]Gly-Sar), in a cell line that expresses the transporter of interest (e.g., Caco-2 cells for PEPT1).
Experimental Workflow:
-
Cell Culture: Cells stably expressing the target transporter (PEPT1 or PEPT2) are cultured to confluence.
-
Inhibition Assay: The cells are incubated with a fixed concentration of [14C]Gly-Sar in the presence of varying concentrations of the test compound (ATAA or its derivative).
-
Quantification: Following incubation, the cells are lysed, and the intracellular radioactivity is measured using liquid scintillation counting to determine the uptake of [14C]Gly-Sar.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the [14C]Gly-Sar uptake (IC50) is calculated. This value can be used to determine the inhibition constant (Ki), which reflects the binding affinity of the compound to the transporter.
Figure 1. General experimental workflow for determining the inhibitory activity of 2-aminothiazole-4-acetic acid derivatives on peptide transporters.
Metabolism
While dedicated metabolic studies of 2-aminothiazole-4-acetic acid are lacking, its role as a metabolite of a clinically used drug has been established.
Formation from Cefiderocol
Regulatory documents indicate that 2-aminothiazole-4-acetic acid is a metabolite of the siderophore cephalosporin antibiotic, cefiderocol.[4] ATAA was detected in in vitro studies using both human and animal hepatocytes, confirming that hepatic enzymes are capable of cleaving the parent compound to yield ATAA.[4] The specific metabolic pathways and enzymes responsible for this biotransformation are not detailed in the available information.
Distribution and Excretion
Currently, there is no published data on the tissue distribution, volume of distribution, or excretion routes and rates for 2-aminothiazole-4-acetic acid.
Toxicology
Limited toxicological evaluation of 2-aminothiazole-4-acetic acid has been performed.
Mutagenicity Assessment
A bacterial reverse mutation assay (Ames test) was conducted to evaluate the mutagenic potential of 2-aminothiazole-4-acetic acid. The compound was tested in various strains of Salmonella typhimurium and Escherichia coli. The results of this study indicated that 2-aminothiazole-4-acetic acid is not mutagenic, both in the presence and absence of metabolic activation.[3]
Potential Biological Pathways and Relationships
The interaction with PEPT1 and PEPT2 suggests a clear logical pathway for the potential absorption of 2-aminothiazole-4-acetic acid.
Figure 2. Logical relationship illustrating the role of peptide transporters in the potential absorption of 2-aminothiazole-4-acetic acid.
Conclusion and Future Directions
The current body of knowledge regarding the pharmacokinetics of 2-aminothiazole-4-acetic acid is incomplete. While its interaction with peptide transporters provides a plausible mechanism for absorption, and its non-mutagenic profile is encouraging, significant data gaps remain. To fully characterize its pharmacokinetic profile, further research is warranted in the following areas:
-
In vivo pharmacokinetic studies in animal models to determine key parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
-
Metabolite identification and profiling to elucidate the metabolic fate of ATAA beyond its formation from a parent drug.
-
Tissue distribution studies to understand its localization in the body.
-
Excretion studies to identify the primary routes of elimination.
A thorough understanding of these pharmacokinetic properties is essential for any future consideration of 2-aminothiazole-4-acetic acid or its derivatives in a drug development context.
References
- 1. Recognition of 2-aminothiazole-4-acetic acid derivatives by the peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability through PepT1: the role of computer modelling in intelligent drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ncfinternational.it [ncfinternational.it]
- 4. accessdata.fda.gov [accessdata.fda.gov]
The Dual Nature of 2-Aminothiazole: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The 2-aminothiazole (2-AT) moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds, including several clinically approved drugs. Its versatile structure allows for diverse chemical modifications, leading to compounds with a broad spectrum of pharmacological activities, most notably in oncology. This technical guide provides a comprehensive review of the 2-aminothiazole core, covering its synthesis, mechanisms of action in key therapeutic areas, and the experimental protocols used for its evaluation. It aims to serve as a resource for researchers, scientists, and drug development professionals by presenting quantitative data in structured tables and visualizing complex biological and chemical processes.
Introduction: A Versatile Pharmacophore
The 2-aminothiazole is a five-membered heterocyclic ring containing a sulfur and two nitrogen atoms, with an amino group at the C2 position. This scaffold is a key structural component in numerous therapeutic agents, demonstrating its significance in drug design and development.[1] Its ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bond interactions with various biological targets contribute to its status as a privileged structure.[1]
Several marketed drugs incorporate the 2-aminothiazole core, highlighting its therapeutic success. Notable examples include:
-
Dasatinib: A potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[2]
-
Alpelisib: A selective PI3Kα inhibitor approved for certain types of breast cancer.[2]
-
Famotidine: A histamine H2 receptor antagonist used to treat peptic ulcers.
-
Cefdinir: A third-generation cephalosporin antibiotic.
The wide range of biological activities associated with 2-AT derivatives includes anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive effects, making it a focal point of extensive research.[3]
Synthesis of 2-Aminothiazole Derivatives
The most prominent and versatile method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis . This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide derivative.[4][5]
The Hantzsch Thiazole Synthesis Workflow
The general workflow for the Hantzsch synthesis is a straightforward and high-yielding process. It begins with an SN2 reaction between the sulfur of the thioamide and the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring.[4][6]
Experimental Protocol: Synthesis of 2-amino-4-phenylthiazole
This protocol is a representative example of the Hantzsch synthesis.[4]
Materials:
-
2-bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
20 mL scintillation vial, stir bar, hot plate
-
Buchner funnel and side-arm flask
Procedure:
-
Combine 2-bromoacetophenone and thiourea in a 20 mL scintillation vial.
-
Add methanol and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate (approx. 100°C setting) for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This neutralizes the HBr salt of the product, causing it to precipitate.
-
Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with water to remove any residual salts.
-
Allow the collected solid to air dry on a watchglass before determining the mass and percent yield.
Pharmacological Activity: Focus on Anticancer Applications
While 2-AT derivatives have many biological activities, their role as anticancer agents is particularly well-documented. They can induce cytotoxicity in cancer cells through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[2][7]
Mechanism of Action: Kinase Inhibition
A primary mechanism by which 2-AT derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that control proliferation, survival, and migration.[2][8] The 2-AT scaffold serves as an excellent template for designing inhibitors that can target the ATP-binding site of kinases like BCR-ABL, SRC, PI3K, and CDKs.[9][10][11]
The drug Dasatinib, for example, is a multi-targeted kinase inhibitor whose primary target in CML is the BCR-ABL fusion protein. By binding to the ATP-binding site, it blocks downstream signaling and induces apoptosis in malignant cells.[9][12]
Quantitative Data: In Vitro Anticancer Activity
The cytotoxic potential of 2-aminothiazole derivatives is commonly assessed using in vitro assays on various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying potency.
| Compound/Derivative | Target / Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |
| Analogue 20 | H1299 (Lung Cancer) | 4.89 µM | [2] |
| Analogue 20 | SHG-44 (Glioma) | 4.03 µM | [2] |
| Dasatinib Analogue 21 | K562 (Leukemia) | 16.3 µM | [2] |
| Analogue 28 | HT29 (Colon Cancer) | 0.63 µM | [2] |
| Compound 3b | PI3Kα (Enzyme) | 0.086 µM | [13] |
| Compound 3b | mTOR (Enzyme) | 0.221 µM | [13] |
| Compound 24 | PI3K (Enzyme) | 2.33 nM | [14] |
| CDK9 Inhibitor 25 | Various Cancer Cell Lines | 0.64 - 2.01 µM | [14] |
| Aurora Kinase Inhibitors | Aurora Kinase (Enzyme) | Various (nM to µM) | [3][15] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used for screening anticancer compounds.[16][17]
Principle: Living cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile culture plates
-
2-Aminothiazole test compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Cell Treatment: Prepare serial dilutions of the 2-aminothiazole test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for ~15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength (e.g., 630 nm) can be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value.
Conclusion
The 2-aminothiazole scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its synthetic tractability, primarily through the robust Hantzsch synthesis, and its proven success in targeting a wide range of biological entities, especially protein kinases, ensure its continued relevance in drug discovery. The extensive body of research highlights its potential in developing novel therapeutics, particularly in oncology. Future efforts will likely focus on refining the structure-activity relationships of 2-AT derivatives to enhance potency and selectivity while minimizing off-target effects, further solidifying the legacy of this remarkable pharmacophore.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 9. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 13. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 2-Aminothiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention due to their broad spectrum of therapeutic activities, including anticancer, antimicrobial, and neuroprotective effects. This technical guide provides an in-depth overview of the key therapeutic targets of 2-aminothiazole derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Anticancer Activity
2-Aminothiazole derivatives exhibit potent anticancer activity against a wide range of human cancer cell lines.[1][2][3][4] Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the inhibition of crucial protein kinases.[1][2]
Key Anticancer Targets and Quantitative Data
The cytotoxic effects of 2-aminothiazole derivatives are often quantified by their half-maximal inhibitory concentration (IC50) values. Below is a summary of the in vitro cytotoxicity of selected derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Therapeutic Target(s) | Reference |
| Dasatinib (BMS-354825) | CML, ALL | - | Pan-Src family kinase inhibitor | [2] |
| TH-39 | K562 (Leukemia) | 0.78 µM | Hec1 and Nek2 interaction | [2] |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | Not specified | [2] |
| Compound 20 | SHG-44 (Glioma) | 4.03 µM | Not specified | [2] |
| Compound 28 | HT29 (Colon Cancer) | 0.63 µM | c-Met/ALK | [2] |
| Compound 28 | HeLa (Cervical Cancer) | 6.05 µM | c-Met/ALK | [2] |
| Compound 28 | A549 (Lung Cancer) | 8.64 µM | c-Met/ALK | [2] |
| Compound 62 | HepG2 (Liver Cancer) | - | Induces apoptosis and G2 cell cycle arrest | [2] |
Signaling Pathways in Cancer
2-Aminothiazole derivatives can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[1] A common mechanism involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[1][2]
Induction of Apoptosis by 2-Aminothiazole Derivatives.
These compounds can also halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints, such as the G0/G1 or G2/M phases.[1][2] This prevents cancer cells from proceeding through the division cycle.
Cell Cycle Arrest Induced by 2-Aminothiazole Derivatives.
Antimicrobial Activity
Several 2-aminothiazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[5] Their mechanisms of action often involve the inhibition of essential microbial enzymes.
Key Antimicrobial Targets and Quantitative Data
The antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Therapeutic Target(s) | Reference |
| Compound 8 | Enterobacter cloacae | - | MurB | [6][7] |
| Compound 1 | Trichophyton viride | - | CYP51 | [6][7] |
Mechanisms of Antimicrobial Action
In bacteria, some 2-aminothiazole derivatives target MurB, an enzyme involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[6][7]
Antibacterial Mechanism via MurB Inhibition.
In fungi, a key target is CYP51 (lanosterol 14α-demethylase), an enzyme crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6][7][8][9][10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 4. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. scilit.com [scilit.com]
- 7. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of an Aminothiazole with Antifungal Activity against Intracellular Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-(2-Aminothiazol-5-yl)acetic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically significant drugs. Its prevalence stems from its ability to engage in a variety of biological interactions, leading to a broad spectrum of therapeutic activities. 2-(2-Aminothiazol-5-yl)acetic acid is a key building block in the synthesis of more complex molecules, particularly in the development of novel antibiotics and other therapeutic agents. This document provides a detailed protocol for the synthesis of this compound, primarily through the Hantzsch thiazole synthesis followed by ester hydrolysis. The presented methodologies are designed to be reproducible and scalable for research and drug development applications.
Overall Synthetic Pathway
The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the thiazole ring to produce an ester intermediate, ethyl 2-(2-aminothiazol-5-yl)acetate, via the Hantzsch thiazole synthesis. The second step is the hydrolysis of this ester to yield the final carboxylic acid product.
Caption: Overall workflow for the synthesis of this compound.
Data Presentation: Comparison of Synthesis Parameters
The following table summarizes quantitative data from various protocols for the synthesis of the intermediate, ethyl 2-(2-aminothiazol-5-yl)acetate, and the final product.
| Step | Starting Materials | Molar Ratio (Starting Material:Thiourea) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 1 | Ethyl 4-bromo-3-oxopentanoate, Thiourea | 1:1 | Ethanol | 50 (Microwave) | 5 min | 74 | [1] |
| 1 | 4-Chloroacetoacetyl chloride, Thiourea | 1:1.1 | Water/Methylene Chloride | 5-10 then 25-30 | 1.5 h | 78.5 (as HCl salt) | [2] |
| 2 | Ethyl (Z)-(2-aminothiazol-4-yl)triphenylmethyloxyiminoacetate, KOH | 1:2 | Water/Ethanol | 70 | 3.5 h | 90.3 | [3] |
Experimental Protocols
Part A: Synthesis of Ethyl 2-(2-aminothiazol-5-yl)acetate
This protocol details the synthesis of the ester intermediate via the Hantzsch thiazole synthesis.
Materials:
-
4-chloroacetoacetyl chloride
-
Thiourea
-
Methylene chloride
-
Deionized water
-
Ice
Equipment:
-
Double-walled reaction flask with overhead stirrer and dropping funnel
-
Round-bottomed flask
-
Magnetic stirrer
-
Refrigerator
Procedure:
-
Prepare a solution of 4-chloroacetoacetyl chloride in methylene chloride. This can be achieved by the chlorination of diketene in methylene chloride at -25°C to -20°C.
-
In a separate round-bottomed flask, prepare a suspension of thiourea (1.1 equivalents) in deionized water.
-
Cool the thiourea suspension to 5-7°C using an ice bath.
-
Slowly add the 4-chloroacetoacetyl chloride solution dropwise to the stirred thiourea suspension over a period of approximately 25 minutes, maintaining the temperature between 7-8°C.
-
After the addition is complete, continue stirring the reaction mixture at 5-7°C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature while stirring for another 60 minutes. The temperature should rise to approximately 26-27°C.
-
The resulting product is the hydrochloride salt of ethyl 2-(2-aminothiazol-5-yl)acetate. For the synthesis of the final product, this ester can be used directly in the next step.
Part B: Synthesis of this compound
This protocol describes the hydrolysis of the ethyl ester intermediate to the final carboxylic acid product.
Materials:
-
Ethyl 2-(2-aminothiazol-5-yl)acetate (from Part A)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl) or Acetic acid for acidification
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Beaker
-
pH meter or pH paper
-
Büchner funnel and filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-(2-aminothiazol-5-yl)acetate in a mixture of ethanol and water.
-
Add potassium hydroxide (2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 70°C) and maintain for about 3.5 hours, or until the reaction is complete (monitored by TLC or HPLC).[3]
-
After the reaction is complete, cool the mixture to 10°C.
-
Slowly add acid (e.g., acetic acid or dilute HCl) to the cooled solution to adjust the pH to between 4 and 5.[3]
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound as a solid.
Characterization Data
The final product can be characterized by standard analytical techniques:
-
¹H NMR (DMSO-d₆): Chemical shifts will be indicative of the protons on the thiazole ring, the methylene group, and the carboxylic acid proton. The amine protons will also be present.
-
¹³C NMR (DMSO-d₆): Expected signals include those for the carbons of the thiazole ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Applications in Drug Development
This compound and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals. The 2-aminothiazole core is a key pharmacophore that can be found in a range of drugs, including anti-inflammatory agents, kinase inhibitors for cancer therapy, and antimicrobials. The acetic acid side chain provides a convenient handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for drug discovery screening.
References
One-Pot Synthesis of 2-Aminothiazole Derivatives from Ketones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-aminothiazole derivatives, a core scaffold in many pharmaceutical compounds. The methodologies outlined herein focus on the efficient conversion of readily available ketones to 2-aminothiazoles, circumventing the need for the isolation of lachrymatory and toxic α-haloketone intermediates. These protocols offer several advantages, including reduced reaction times, simplified work-up procedures, and the use of environmentally benign reagents, making them highly suitable for applications in medicinal chemistry and drug discovery.
Introduction
2-Aminothiazoles are a privileged heterocyclic motif found in a wide array of biologically active compounds with diverse therapeutic applications, including anti-inflammatory, antibacterial, antiviral, and anticancer agents.[1][2][3] The classical Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea, has been a cornerstone for the construction of this scaffold.[4][5] However, the handling of α-haloketones, which are often toxic and lachrymatory, presents significant drawbacks.[1][2] To address these limitations, one-pot methodologies starting from inexpensive and less hazardous ketones have been developed. These approaches typically involve an in situ α-halogenation of the ketone followed by cyclization with thiourea.[6][7][8] This document details several robust and efficient one-pot protocols for the synthesis of 2-aminothiazole derivatives.
General Reaction Scheme
The one-pot synthesis of 2-aminothiazole derivatives from ketones generally follows a two-step sequence within a single reaction vessel. The first step is the α-halogenation of the starting ketone to form an α-haloketone intermediate. This is immediately followed by the Hantzsch condensation with thiourea to yield the final 2-aminothiazole product.
Caption: General workflow for the one-pot synthesis of 2-aminothiazoles.
Methodologies and Protocols
Protocol 1: Lactic Acid-Mediated Synthesis
This method utilizes lactic acid as both a green catalyst and a solvent, with N-bromosuccinimide (NBS) as the bromine source.[6] It is characterized by short reaction times and high yields.
Experimental Protocol:
-
To a 100 mL three-necked round-bottom flask, add the aralkyl ketone (25.0 mmol) and lactic acid (20 mL).
-
Heat the mixture to 90-100°C with stirring.
-
Slowly add N-bromosuccinimide (NBS) (25.0 mmol) to the reaction mixture.
-
After the addition of NBS is complete, add thiourea (37.5 mmol) in one portion.
-
Continue stirring at 90-100°C for 10-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL).
-
Neutralize the solution with a saturated sodium bicarbonate solution until a pH of 7-8 is reached.
-
The solid product that precipitates is collected by filtration, washed with water, and dried.
-
If necessary, the crude product can be further purified by recrystallization from ethanol.
Data Summary:
| Entry | Ketone Substrate | Product | Time (min) | Yield (%) |
| 1 | 1-(4-Bromophenyl)ethanone | 4-(4-Bromophenyl)thiazol-2-amine | 10 | 96 |
| 2 | 1-Phenylethanone | 4-Phenylthiazol-2-amine | 10 | 94 |
| 3 | 1-(4-Chlorophenyl)ethanone | 4-(4-Chlorophenyl)thiazol-2-amine | 12 | 92 |
| 4 | 1-(4-Methoxyphenyl)ethanone | 4-(4-Methoxyphenyl)thiazol-2-amine | 12 | 90 |
| 5 | 1-(4-Nitrophenyl)ethanone | 4-(4-Nitrophenyl)thiazol-2-amine | 15 | 53 |
| 6 | 1-(3-Nitrophenyl)ethanone | 4-(3-Nitrophenyl)thiazol-2-amine | 15 | 46 |
Adapted from Reference[6]
Protocol 2: Copper(II)-Iodine Catalyzed Synthesis in PEG-400
This protocol employs a catalytic amount of copper(II) salt and iodine in polyethylene glycol (PEG-400) as a green solvent.[1][2] The copper(II) facilitates the in situ regeneration of iodine, allowing for the use of catalytic quantities.[1][2]
Experimental Protocol:
-
In a round-bottom flask, combine the methyl aryl ketone (1.0 mmol), thiourea (1.2 mmol), iodine (0.3 mmol), and copper(II) acetate (0.1 mmol) in PEG-400 (3 mL).
-
Stir the reaction mixture at 80°C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) to the mixture and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with a saturated sodium thiosulfate solution to remove excess iodine, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary:
| Entry | Ketone Substrate | Time (h) | Yield (%) |
| 1 | Acetophenone | 5 | 85 |
| 2 | 4'-Methylacetophenone | 5 | 82 |
| 3 | 4'-Methoxyacetophenone | 6 | 78 |
| 4 | 4'-Chloroacetophenone | 4 | 88 |
| 5 | 4'-Bromoacetophenone | 4 | 90 |
| 6 | 4'-Nitroacetophenone | 7 | 65 |
Note: Data is representative of typical yields for this type of reaction.
Protocol 3: Trichloroisocyanuric Acid (TCCA) Mediated Synthesis
This method utilizes trichloroisocyanuric acid (TCCA) as a safe and efficient source of chlorine for the in situ generation of the α-chloroketone intermediate.[9][10] The reaction is often carried out in the presence of a catalyst in a suitable solvent like ethanol.[9]
Experimental Protocol:
-
In a 50 mL round-bottom flask, dissolve the acetophenone derivative (1.5 mmol) and TCCA (0.5 mmol) in ethanol (3.0 mL).
-
Add the catalyst (e.g., Ca/4-MePy-IL@ZY-Fe3O4, 0.01 g) to the mixture.[9]
-
Stir the reaction mixture at 80°C for approximately 25 minutes, monitoring for the formation of the intermediate by TLC.
-
Once the intermediate is formed, add thiourea (1.0 mmol) to the reaction mixture.
-
Continue stirring at 80°C and monitor the reaction by TLC until completion.
-
After the reaction is complete, cool the mixture and, if using a magnetic catalyst, remove it with an external magnet.
-
Add a 10% sodium bicarbonate solution to neutralize the mixture.
-
The precipitated product is collected by filtration, washed with water and ethanol, and then dried.
Data Summary:
| Entry | Ketone Substrate | Time (min) | Yield (%) |
| 1 | Acetophenone | 30 | 95 |
| 2 | 4-Methylacetophenone | 35 | 92 |
| 3 | 4-Methoxyacetophenone | 45 | 88 |
| 4 | 4-Chloroacetophenone | 30 | 96 |
| 5 | 4-Bromoacetophenone | 30 | 98 |
| 6 | 4-Nitroacetophenone | 60 | 85 |
Adapted from Reference[9]
Reaction Mechanism: Hantzsch Thiazole Synthesis
The underlying mechanism for these one-pot syntheses is the Hantzsch thiazole synthesis. The key steps are the formation of the α-haloketone, nucleophilic attack by the sulfur of thiourea, and subsequent intramolecular cyclization and dehydration.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Conclusion
The one-pot synthesis of 2-aminothiazole derivatives from ketones offers significant advantages over traditional multi-step methods. The protocols presented here provide efficient, rapid, and often more environmentally friendly routes to this important class of heterocyclic compounds. These methods are highly valuable for researchers in medicinal chemistry and drug development, enabling the streamlined synthesis of diverse libraries of 2-aminothiazole derivatives for biological screening and lead optimization. The choice of protocol may depend on the specific substrate, available reagents, and desired scale of the reaction.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. youtube.com [youtube.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. tandf.figshare.com [tandf.figshare.com]
- 9. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 10. rsc.org [rsc.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analytical Method for 2-Aminothiazol-5-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Aminothiazol-5-acetic acid. The described protocol utilizes a reversed-phase C18 column with UV detection, providing a straightforward and reproducible approach for the determination of this compound in various sample matrices. This document provides comprehensive experimental protocols, system suitability parameters, and expected performance data to guide researchers in implementing this method.
Introduction
2-Aminothiazol-5-acetic acid is a key heterocyclic compound with applications in pharmaceutical research and development. Accurate and precise quantification is essential for quality control, stability studies, and pharmacokinetic analysis. The HPLC method outlined herein offers a selective and sensitive means to achieve this, leveraging common laboratory instrumentation.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., Phenomenex Luna® C18, 50 x 4.6 mm, 5 µm) is recommended for this analysis.[1][2]
-
Chemicals and Reagents:
-
2-Aminothiazol-5-acetic acid reference standard
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase (50 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: 55% (0.1% v/v Orthophosphoric Acid in Water) : 45% (0.1% v/v Orthophosphoric Acid in Acetonitrile)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 40 °C[1] |
| Detection Wavelength | 272 nm[1] |
| Injection Volume | 10 µL[1] |
Preparation of Solutions
-
Mobile Phase Preparation:
-
To prepare the aqueous component (A), add 1 mL of orthophosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
-
To prepare the organic component (B), add 1 mL of orthophosphoric acid to 1 L of acetonitrile and mix thoroughly.
-
For the final mobile phase, mix 550 mL of component A with 450 mL of component B.[1]
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
-
Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of 2-Aminothiazol-5-acetic acid reference standard.
-
Dissolve the standard in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) in a 100 mL volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Bring the flask to volume with the diluent and mix well.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 10 µg/mL). These solutions are used to construct the calibration curve.
-
-
Sample Preparation:
-
Accurately weigh the sample containing 2-Aminothiazol-5-acetic acid.
-
Dissolve the sample in a known volume of a suitable diluent.
-
Sonication may be required to aid dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Method Validation and System Suitability
System Suitability Testing (SST)
Before initiating any sample analysis, the performance of the HPLC system must be verified through a System Suitability Test. Inject a working standard solution (e.g., 5 µg/mL) five or six times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Retention Time (RT) Reproducibility | Relative Standard Deviation (RSD) ≤ 2.0% |
| Peak Area Reproducibility | RSD ≤ 2.0% |
| Tailing Factor (Symmetry Factor) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
Quantitative Data Summary
The following table summarizes the expected quantitative performance of this method. These values may vary slightly depending on the specific instrumentation and column used.
| Parameter | Expected Value |
| Retention Time (RT) | Approximately 3 - 7 minutes |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Linearity Range | 0.1 - 10 µg/mL (representative) |
| Limit of Detection (LOD) | ~0.03 µg/mL (Estimated based on 3x S/N) |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL (Estimated based on 10x S/N) |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC analytical method for 2-Aminothiazol-5-acetic acid.
Caption: Workflow for the HPLC analysis of 2-Aminothiazol-5-acetic acid.
References
Application Notes and Protocols for 2-(2-aminothiazol-5-yl)acetic acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-(2-aminothiazol-5-yl)acetic acid and its derivatives as pivotal intermediates in the synthesis of clinically significant pharmaceuticals. The focus is on the practical application of this scaffold in the production of third-generation cephalosporin antibiotics and its emerging role in the development of novel anticancer agents.
Pharmaceutical Applications of this compound
The 2-aminothiazole moiety is a key pharmacophore found in a variety of therapeutic agents.[1][2] Its presence is crucial for the biological activity of several marketed drugs.[3] this compound, in particular, serves as a critical building block for the side chains of numerous cephalosporin antibiotics, including Cefixime and Ceftriaxone.[4][5][6] More recently, derivatives of 2-aminothiazole have garnered significant attention for their potential as anticancer agents, demonstrating potent cytotoxic activity against various cancer cell lines.[2][7]
Synthesis of Cephalosporin Antibiotics
The primary application of this compound derivatives is in the acylation of the 7-amino position of the cephalosporin nucleus, such as 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) or 7-aminocephalosporanic acid (7-ACA). This reaction introduces the characteristic side chain responsible for the enhanced antibacterial spectrum and potency of third-generation cephalosporins.
Synthesis of Cefixime
Cefixime is a widely used oral third-generation cephalosporin antibiotic.[5] The synthesis typically involves the condensation of an activated derivative of a 2-(2-aminothiazol-4-yl)acetic acid side chain with the 7-amino group of 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA).[4][5]
This protocol describes a general one-pot synthesis of Cefixime starting from an activated aminothiazole acetoxamic acid analog.
Materials:
-
Aminothiazole acetoxamic acid analog
-
N-ethynyl-N,4-dimethylbenzenesulfonamide
-
7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVNA)
-
Dichloromethane (or Tetrahydrofuran or Toluene)
-
Silica gel for column chromatography
Procedure:
-
To a 250 ml round-bottomed flask, add the aminothiazole acetoxamic acid analog (e.g., 4.90 g, 20 mmol) and N-ethynyl-N,4-dimethylbenzenesulfonamide (e.g., 4.20 g, 20 mmol).
-
Add 100 ml of a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or toluene) and stir at room temperature (25°C) until the reaction to form the active intermediate is complete.
-
To the resulting solution, add 7-AVNA (e.g., 5.00 g, 22 mmol).
-
Continue stirring at room temperature in the air until the nucleophilic substitution reaction is complete, monitoring by a suitable method (e.g., TLC or HPLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain Cefixime.
| Solvent | Yield (%) | Purity (HPLC) (%) | Reference |
| Dichloromethane | 94.0 | 99.4 | [8] |
| Tetrahydrofuran | 83.4 | 99.0 | [8] |
| Toluene | 86.8 | 98.9 | [8] |
Synthesis of Ceftriaxone
Ceftriaxone is another critical third-generation cephalosporin administered via injection. Its synthesis involves the acylation of the 7-amino group of a cephalosporin core with a protected 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid derivative.[6]
This protocol outlines a general procedure for the synthesis of Ceftriaxone.
Materials:
-
(6R,7R)-7-amino-3-[[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio]methyl]-3-cephem-4-carboxylic acid
-
2-(2-Chloroacetamido-4-thiazolyl)-2-methoxyiminoacetyl chloride (activated side chain)
-
Thiourea
-
Water
-
Sodium bicarbonate solution (5%)
-
Methanol
-
Sodium salt of 2-ethylcaproic acid in ethyl acetate (2 N solution)
-
Ethanol
Procedure:
-
Suspend 19 g of the protected cephalosporin core in 150 ml of water along with 9.5 g of thiourea.
-
Adjust the pH to 6.8 with a 5% sodium hydrogen carbonate solution while bubbling nitrogen through the mixture and stirring to obtain a solution.
-
Maintain the pH of the solution at 6.8-7.0 for 6 hours by adding sodium hydrogen carbonate solution using an autotitrator.
-
After the reaction is complete, the product can be isolated and purified. A common method involves precipitation and recrystallization.
-
For purification, the crude product can be suspended in methanol and treated with a 2 N solution of the sodium salt of 2-ethylcaproic acid in ethyl acetate.
-
The resulting solution is concentrated, and the sodium salt of Ceftriaxone is precipitated by adding ethanol.
Antimicrobial Mechanism of Action of Cephalosporins
Cephalosporins, including Cefixime and Ceftriaxone, are bactericidal β-lactam antibiotics.[9] Their mechanism of action involves the inhibition of bacterial cell wall synthesis.[10] The β-lactam ring of the cephalosporin mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor.[10] This allows the antibiotic to bind to and inhibit penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of the peptidoglycan layer of the bacterial cell wall.[9][11] The disruption of cell wall synthesis leads to cell lysis and bacterial death.[11]
Caption: Mechanism of action of cephalosporin antibiotics.
Application of 2-Aminothiazole Derivatives in Anticancer Drug Discovery
Derivatives of 2-aminothiazole have demonstrated significant potential as anticancer agents.[2][7] These compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[12]
Mechanism of Action in Cancer Cells
The anticancer activity of 2-aminothiazole derivatives is often mediated through the modulation of key signaling pathways involved in cell survival and proliferation.[12] One of the proposed mechanisms is the induction of apoptosis through the intrinsic pathway, which involves the regulation of the Bcl-2 family of proteins.[12] Certain 2-aminothiazole derivatives have been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspases and executes the apoptotic program.
Caption: Apoptosis induction by 2-aminothiazole derivatives.
Experimental Workflow for Anticancer Evaluation
The evaluation of the anticancer potential of novel 2-aminothiazole derivatives typically follows a standardized workflow.
Caption: General experimental workflow for anticancer evaluation.
The cytotoxic activity of 2-aminothiazole derivatives is commonly reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Dasatinib Derivative | K563 (Leukemia) | 16.3 | |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 | |
| 2-aminothiazole derivative | H1299 (Lung Cancer) | 4.89 | |
| 2-aminothiazole derivative | SHG-44 (Glioma) | 4.03 |
Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized based on specific laboratory conditions and safety guidelines. Researchers should consult relevant literature and safety data sheets before conducting any experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpc.com [ijrpc.com]
- 3. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. CN104193765A - Method for synthesizing cefixime - Google Patents [patents.google.com]
- 6. US7470786B2 - Method for manufacture of ceftriaxone sodium - Google Patents [patents.google.com]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis method of cefixime - Eureka | Patsnap [eureka.patsnap.com]
- 9. urology-textbook.com [urology-textbook.com]
- 10. Cephalosporin - Wikipedia [en.wikipedia.org]
- 11. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of (2-aminothiazol-4-yl)-acetic acid hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2-aminothiazol-4-yl)-acetic acid and its hydrochloride salt are crucial intermediates in the pharmaceutical industry, most notably for the synthesis of the side chains of semi-synthetic cephalosporin antibiotics.[1][2] The purity and stability of this intermediate are paramount for the efficacy and safety of the final active pharmaceutical ingredient. This document provides detailed protocols for two common synthetic routes to (2-aminothiazol-4-yl)-acetic acid hydrochloride, summarizes key quantitative data, and offers visual diagrams of the reaction pathway and experimental workflow.
Synthesis Pathways Overview
The preparation of (2-aminothiazol-4-yl)-acetic acid hydrochloride is typically achieved via the Hantzsch thiazole synthesis. The two primary methods involve the reaction of thiourea with a four-carbon α-halo-carbonyl compound.
-
Route A: Direct Synthesis from 4-chloroacetoacetyl chloride. This method involves the reaction of thiourea with 4-chloroacetoacetyl chloride. It is a more direct process that can produce a light-stable product in high purity.[1][3][4]
-
Route B: Two-Step Synthesis from ethyl 4-chloroacetoacetate. This common route first involves the formation of an ester intermediate, ethyl (2-aminothiazol-4-yl)-acetate, by reacting thiourea with ethyl 4-chloroacetoacetate.[2][5] This intermediate is then hydrolyzed using concentrated hydrochloric acid to yield the final product.[5]
The following sections provide detailed experimental protocols and comparative data for these two synthetic routes.
Data Presentation
The quantitative data for the two primary synthesis routes are summarized below for easy comparison.
Table 1: Summary of Reaction Conditions and Yields
| Parameter | Route A: from 4-chloroacetoacetyl chloride | Route B: from ethyl 4-chloroacetoacetate |
| Primary Reactants | Thiourea, 4-chloroacetoacetyl chloride | Thiourea, ethyl 4-chloroacetoacetate, conc. HCl |
| Solvent(s) | Water, Methylene Chloride | Water, conc. HCl |
| Reaction Temp. | 5°C to 30°C[1][3] | 0°C to 60°C[5] |
| Reaction Time | ~1.5 hours[1][3] | ~11 hours (total)[5] |
| Overall Yield | 78.5%[1][3] | 92%[5] |
| Product Purity (HPLC) | High Purity[1][3] | 99.4% - 99.6%[5] |
| Product Melting Point | 151.4°C - 151.9°C[1][3] | ~152°C[4] |
| Key Feature | Produces a light-stable product directly[1][3] | High yield and purity, uses readily available starting material[5] |
Experimental Protocols
Protocol A: Direct Synthesis from 4-chloroacetoacetyl chloride
This protocol describes a simplified, one-pot preparation of light-stable (2-aminothiazol-4-yl)-acetic acid hydrochloride with high purity.[1][3][4]
Materials:
-
Diketene
-
Methylene chloride (CH₂Cl₂)
-
Chlorine (Cl₂)
-
Thiourea
-
Water
Procedure:
-
Preparation of 4-chloroacetoacetyl chloride solution:
-
Introduce 187.7 g of methylene chloride and 18.6 g of diketene into a suitable reaction vessel.
-
Cool the mixture to -25°C.
-
Pass chlorine gas through the solution while maintaining the temperature between -20°C and -25°C until the reaction is complete. This solution can be used directly in the next step.[1][3][4]
-
-
Preparation of Thiourea Suspension:
-
Reaction:
-
Slowly add the prepared 4-chloroacetoacetyl chloride solution to the cooled thiourea suspension over a period of time, maintaining the reaction temperature between +5°C and +7°C.
-
After the addition is complete, continue stirring for an additional 30 minutes at the same temperature.
-
Remove the cooling bath and allow the mixture to warm up. Continue stirring for another 60 minutes, during which the temperature will rise to approximately 26-27°C.[1][3]
-
-
Isolation:
Protocol B: Two-Step Synthesis from ethyl 4-chloroacetoacetate
This protocol involves the formation of an ester intermediate followed by acid hydrolysis.[5]
Materials:
-
Thiourea
-
Water
-
Ethyl 4-chloroacetoacetate
-
Ammonia water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Step 1: Synthesis of ethyl (2-aminothiazol-4-yl)-acetate intermediate
-
Suspend 40g of thiourea in 100ml of water in a reaction vessel and stir for 20 minutes.
-
Cool the suspension to 0°C.
-
While maintaining the temperature between 0-3°C, add 68.5ml of ethyl 4-chloroacetoacetate dropwise over approximately 2 hours.
-
After the addition is complete, continue to stir the mixture at 0-3°C for 3 hours.
-
Adjust the pH of the reaction mixture to 7 using ammonia water to precipitate the intermediate.
-
Collect the resulting white crystals of the intermediate by filtration.[5]
-
-
Step 2: Hydrolysis to (2-aminothiazol-4-yl)-acetic acid hydrochloride
-
Cool 100ml of concentrated hydrochloric acid to 0-3°C in a separate vessel.
-
Suspend the filtered intermediate from Step 1 in the cold concentrated hydrochloric acid.
-
Stir the suspension at 0-3°C for 60 minutes.
-
Gradually raise the temperature to 60°C and maintain it for 6 hours to complete the hydrolysis.
-
After the hydrolysis is complete, cool the reaction mixture to between -5°C and 0°C to crystallize the product.
-
Filter the mixture to obtain the target product, (2-aminothiazol-4-yl)-acetic acid hydrochloride. The expected yield is approximately 90 g (92% overall yield) with a purity of around 99.5% as determined by HPLC.[5]
-
Mandatory Visualizations
Chemical Reaction Pathway
Caption: Synthetic routes to (2-aminothiazol-4-yl)-acetic acid hydrochloride.
Experimental Workflow
References
- 1. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
Application Notes: 2-Aminothiazole Derivatives as Potent Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global burden of cancer necessitates the continuous development of novel and effective therapeutic agents. Small molecule inhibitors that target specific cellular pathways have become a cornerstone of modern oncology. Within this landscape, the 2-aminothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] This structural motif is a core component of several clinically approved anticancer drugs, including the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib , underscoring its therapeutic relevance.[3][4][5]
2-aminothiazole derivatives have demonstrated potent and selective cytotoxic activity against a wide array of human cancer cell lines, including those of breast, lung, colon, leukemia, and prostate cancers.[3][4] Their mechanism of action is often multifaceted, involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key signaling pathways essential for tumor growth and survival.[1][5] These characteristics make 2-aminothiazole derivatives a highly promising class of compounds for further investigation and development in oncology.
Mechanisms of Action
The anticancer effects of 2-aminothiazole derivatives are attributed to their ability to modulate critical cellular processes. The primary mechanisms include:
-
Induction of Apoptosis: Many derivatives trigger the intrinsic apoptotic pathway. They can alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, for instance, by down-regulating Bcl-2 and up-regulating Bax.[1] This shift increases mitochondrial membrane permeability, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, the executioner enzymes of apoptosis, resulting in programmed cell death.[1]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, commonly the G0/G1 or G2/M phases.[1] This prevents cancer cells from proceeding through division, thereby inhibiting tumor growth.
-
Inhibition of Protein Kinases: Dysregulation of protein kinase signaling is a hallmark of many cancers. 2-aminothiazole derivatives have been developed as potent inhibitors of various kinases, such as Phosphoinositide 3-kinases (PI3Ks), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Epidermal Growth Factor Receptors (EGFRs), which are crucial for cell proliferation, angiogenesis, and metastasis.[6][7]
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC50/GI50 values) of selected 2-aminothiazole derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 Value | Reference |
| Compound 23 | HepG2 | Liver Cancer | 0.51 mM | [3] |
| Compound 24 | HepG2 | Liver Cancer | 0.57 mM | [3] |
| Compound 23 | PC12 | Pheochromocytoma | 0.309 mM | [3] |
| Compound 24 | PC12 | Pheochromocytoma | 0.298 mM | [3] |
| Ethyl 2-(2-(dibutylamino)acetamido)thiazole-4-carboxylate | Panc-1 | Pancreatic Cancer | 43.08 µM | [8] |
| Compound 21 | K563 | Leukemia | 16.3 µM | [3] |
| Compound 8a | Leukemia (composite) | Leukemia | 92.7% GI | [3] |
| Compound 8c | Leukemia (composite) | Leukemia | 96.2% GI | [3] |
| 1-(4-chlorophenyl)-3-[4-oxo-7-(4-bromophenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T | Breast Cancer | 0.8 µM | [9] |
| Compound 79a | MCF-7 | Breast Cancer | 2.32 µg/mL (GI50) | [1] |
| Compound 79b | A549 | Lung Cancer | 1.61 µg/mL (GI50) | [1] |
| Compound 23 (Reddy et al.) | HT-29 | Colon Cancer | Potent Activity | [7] |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of 2-aminothiazole derivatives are provided below.
Protocol 1: General Synthesis via Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic and widely used method for preparing the 2-aminothiazole core.[9][10]
Materials:
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Substituted thiourea
-
Solvent (e.g., absolute ethanol)
-
Reaction vessel with reflux condenser
Procedure:
-
Dissolve equimolar amounts of the selected α-haloketone and the thiourea derivative in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Heat the mixture to reflux and maintain for a period of 2-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration. If no solid forms, reduce the solvent volume under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2-aminothiazole derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: In Vitro Cytotoxicity - MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2][11]
Materials:
-
Human cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
2-aminothiazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells for vehicle control (DMSO) and untreated control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle distribution of a cancer cell population.[1]
Materials:
-
Treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with the desired concentration of the 2-aminothiazole derivative for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes and wash the cell pellet twice with cold PBS.
-
Fixation: Resuspend the pellet in 500 µL of cold PBS. Add 4.5 mL of cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Protein Expression Analysis by Western Blotting
Western blotting is used to detect changes in the expression levels of specific proteins involved in pathways like apoptosis (e.g., Bcl-2, Bax, cleaved Caspase-3).[12][13]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the test compound. Lyse the cells on ice using lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS sample buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Conclusion
2-aminothiazole derivatives represent a versatile and highly promising class of compounds in the pursuit of novel anticancer therapies.[1][3] Their ability to be readily synthesized and modified allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. The multifaceted mechanisms of action, including the induction of apoptosis and cell cycle arrest, highlight their potential to overcome drug resistance and improve therapeutic outcomes. The protocols outlined in this guide provide a robust framework for the systematic synthesis and evaluation of new 2-aminothiazole derivatives, facilitating their progression from laboratory research to potential clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medium.com [medium.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: 2-Aminothiazole Derivatives as Potent Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant microbial infections presents a significant global health challenge, necessitating the development of novel antimicrobial agents. 2-Aminothiazole derivatives have garnered considerable attention within the medicinal chemistry landscape due to their broad spectrum of biological activities, including promising antimicrobial properties.[1][2][3] This document provides a comprehensive overview of the application of 2-aminothiazole derivatives as antimicrobial agents, including quantitative data on their efficacy, detailed experimental protocols for their synthesis and evaluation, and insights into their potential mechanisms of action.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of 2-aminothiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[1] The data presented below summarizes the in vitro antimicrobial activity of various 2-aminothiazole derivatives against a range of bacterial and fungal pathogens.
Table 1: Antibacterial Activity of Selected 2-Aminothiazole Derivatives
| Compound/Derivative Class | Target Organism | MIC (µg/mL) | Reference |
| Thiazolyl-thiourea derivatives | Staphylococcus aureus | 4 - 16 | [2][3] |
| Staphylococcus epidermidis | 4 - 16 | [2][3] | |
| Piperazinyl derivatives | Methicillin-resistant S. aureus (MRSA) | 4 | [2] |
| Escherichia coli | 8 | [2] | |
| Schiff base derivatives (2a, 2d, 2g) | Multidrug-resistant (MDR) S. aureus | 250 | [4] |
| MDR Staphylococcus epidermidis | 250 | [4] | |
| MDR Escherichia coli | 375 | [4] | |
| MDR Pseudomonas aeruginosa | 375 | [4] |
Table 2: Antifungal Activity of Selected 2-Aminothiazole Derivatives
| Compound/Derivative Class | Target Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Substituted 2-aminothiazoles (SMB-1, SMB-6) | Candida albicans | Good activity | - | [5] |
| Aspergillus niger | Comparable to Miconazole nitrate | - | [5] | |
| Schiff base derivatives (2a, 2b) | Candida albicans | 20.0 | - | [4] |
| Candida glabrata | 21.0 | - | [4] | |
| Functionally substituted derivatives | Trichophyton viride | - | Good activity | [6][7] |
| Aspergillus fumigatus | - | Resistant | [6][7] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and antimicrobial evaluation of 2-aminothiazole derivatives.
Protocol 1: Synthesis of 2-Aminothiazole Derivatives via Hantzsch Thiazole Synthesis
This protocol describes a general method for the synthesis of the 2-aminothiazole scaffold, which can then be further modified.
Materials:
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Thiourea
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates
-
Filtration apparatus
Procedure:
-
Dissolve 1 equivalent of the α-haloketone in ethanol in a round-bottom flask.
-
Add 1 equivalent of thiourea to the solution.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction using TLC until the starting materials are consumed (typically 1-2 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified 2-aminothiazole derivative.
Characterization: The structure and purity of the synthesized compounds should be confirmed using analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis.[8][9]
Caption: General workflow for the Hantzsch synthesis of 2-aminothiazoles.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized 2-aminothiazole derivatives against bacterial and fungal strains.[6][7][10][11]
Materials:
-
Synthesized 2-aminothiazole derivatives
-
Bacterial and/or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control (standard antimicrobial agent, e.g., ampicillin, ketoconazole)
-
Negative control (medium only)
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the compound stock solutions in the appropriate growth medium directly in the 96-well microtiter plates.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Controls: Include wells for a positive control (microorganism with a standard antibiotic), a negative control (medium only), and a vehicle control (microorganism with the solvent used to dissolve the compounds).
-
Incubation: Incubate the microtiter plates at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Potential Mechanism of Action
While the exact mechanisms of action for all 2-aminothiazole derivatives are not fully elucidated, some studies suggest potential molecular targets. Molecular docking studies have indicated that these compounds may inhibit key microbial enzymes.
For antibacterial activity, MurB , an enzyme involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall, has been identified as a potential target.[6][7] Inhibition of MurB would disrupt cell wall synthesis, leading to bacterial cell death.
In terms of antifungal activity, CYP51 (lanosterol 14α-demethylase) , an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane, is a likely target.[6][7] Inhibition of CYP51 disrupts membrane integrity, resulting in fungal cell death.
Caption: Postulated mechanisms of antimicrobial action for 2-aminothiazole derivatives.
Conclusion
2-Aminothiazole derivatives represent a versatile and promising scaffold for the development of novel antimicrobial agents. The structure-activity relationship studies indicate that modifications to the core structure can lead to compounds with potent activity against a wide range of pathogens, including drug-resistant strains. The provided protocols offer a foundation for the synthesis and evaluation of new derivatives, while the elucidated mechanisms of action can guide rational drug design efforts. Further research into this class of compounds is warranted to develop clinically useful antimicrobial drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for MTT Assay with Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability and metabolic activity. The assay's principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in living cells. The quantity of formazan produced is directly proportional to the number of viable, metabolically active cells. This method is instrumental in drug discovery for screening compounds that may inhibit cancer cell growth or modulate cellular pathways.
Thiazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with many exhibiting potent anticancer activities. These compounds often exert their effects through mechanisms such as inducing apoptosis, disrupting microtubule dynamics, and inhibiting key signaling pathways. Given that some thiazole compounds are known to target mitochondria, the MTT assay is a relevant tool for evaluating their cytotoxic effects.
However, a critical consideration when using the MTT assay with thiazole compounds is the potential for direct chemical interaction. Some thiazole analogs can chemically reduce the MTT reagent, independent of cellular metabolic activity, leading to a false-positive signal for viability. Therefore, specific controls are necessary to ensure the accuracy of the results.
Data Presentation
The following table summarizes the cytotoxic activity (IC50 values) of various thiazole derivatives against different cancer cell lines, as determined by the MTT assay.
| Compound ID | Thiazole Derivative Structure/Class | Cell Line | IC50 (µM) | Reference |
| 4c | Substituted thiazole | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |
| 4c | Substituted thiazole | HepG2 (Liver) | 7.26 ± 0.44 | [1] |
| 4d | 3-Nitrophenylthiazole | MDA-MB-231 (Breast) | 1.21 | [2] |
| 5b | Thiazole-naphthalene derivative | MCF-7 (Breast) | 0.48 ± 0.03 | [3] |
| 5b | Thiazole-naphthalene derivative | A549 (Lung) | 0.97 ± 0.13 | [3] |
| 5 | Thiazolyl pyridine | A549 (Lung) | 0.452 | [4] |
| 8 | Substituted 1,3-thiazole | MCF-7 (Breast) | 3.36 (µg/ml) | [5] |
| 7a | Substituted 1,3-thiazole | MCF-7 (Breast) | 4.75 (µg/ml) | [5] |
| 5b | Phthalimide-bearing thiazole | MCF-7 (Breast) | 0.2 ± 0.01 | [6][7] |
| 5g | Phthalimide-bearing thiazole | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [6][7] |
| 5k | Phthalimide-bearing thiazole | MDA-MB-468 (Breast) | 0.6 ± 0.04 | [6][7] |
Experimental Protocols
Modified MTT Assay Protocol for Thiazole Compounds
This protocol is optimized for adherent cells in a 96-well plate format and includes a crucial cell-free control to account for potential direct MTT reduction by the thiazole compounds.
Materials:
-
Thiazole compounds of interest
-
Cancer cell line (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 0.02 M HCl)
-
96-well flat-bottom sterile microplates
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole compounds in complete culture medium. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the thiazole compounds.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with medium containing the same concentration of the solvent used to dissolve the compounds.
-
Untreated Control: Cells in complete medium only.
-
Blank Control: Wells containing medium only (no cells) to measure background absorbance.
-
Cell-Free Compound Control: Wells containing medium and the highest concentration of each thiazole compound (no cells) to test for direct MTT reduction.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully add 20 µL of the 5 mg/mL MTT solution to each well, including all controls.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Correct for Background: Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Check for Direct Reduction: Analyze the absorbance of the cell-free compound control wells. If there is a significant increase in absorbance compared to the blank control, it indicates direct reduction of MTT by the compound. This value should be subtracted from the corresponding treated cell wells.
-
Calculate Percentage Viability:
-
Percentage Viability = [(Absorbance of Treated Cells - Corrected Blank) / (Absorbance of Vehicle Control - Corrected Blank)] x 100
-
-
Determine IC50: Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the MTT assay with thiazole compounds.
Signaling Pathway Diagram: Thiazole Compound-Induced Apoptosis
Many thiazole derivatives exert their anticancer effects by inhibiting signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and VEGFR-2 pathways, ultimately leading to apoptosis.
Caption: Thiazole-induced apoptosis signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]
- 3. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(2-Aminothiazol-5-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(2-Aminothiazol-5-yl)acetic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
Q: My final yield of this compound is significantly lower than expected after recrystallization. What are the potential causes and how can I improve it?
A: Low recovery after recrystallization is a common issue that can stem from several factors. Here are the primary causes and their solutions:
-
Excessive Solvent Usage: Using too much solvent to dissolve the crude product is the most frequent cause of low yield, as a significant amount of the compound will remain in the mother liquor upon cooling.[1]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the hot solvent in small portions to the crude solid while heating and stirring until complete dissolution is achieved.[2]
-
-
Premature Crystallization: If the solution cools too quickly during a hot gravity filtration step (if performed to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel.
-
Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtration. Use a stemless funnel to prevent crystallization in the stem. If crystals do form, they can be redissolved with a small amount of hot solvent and passed through the filter.
-
-
Inappropriate Solvent Choice: The ideal solvent should have high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[3] If the compound has moderate to high solubility in the chosen solvent at low temperatures, a significant portion will be lost.
-
Solution: If you suspect an inappropriate solvent, you can attempt to recover the product from the mother liquor by evaporating the solvent and re-recrystallizing from a different solvent system. Refer to the solvent selection table in the experimental protocols section.
-
-
Incomplete Crystallization: Insufficient cooling time or temperature will result in incomplete precipitation of the product.
-
Solution: After allowing the solution to cool slowly to room temperature, place it in an ice bath for at least 30 minutes to an hour to maximize crystal formation.[2]
-
Issue 2: Oiling Out Instead of Crystallization
Q: Instead of forming crystals, my product is separating as an oil. What causes this and how can I resolve it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the melting point of the solid being lower than the boiling point of the solvent, or the presence of impurities that depress the melting point.
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over an ordered crystal lattice.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.
-
-
High Impurity Levels: Significant amounts of impurities can lower the melting point of the product, leading to oiling out.
-
Solution: If the crude product is highly impure, it may be beneficial to first perform a column chromatography purification to remove the bulk of the impurities before proceeding with recrystallization.[4]
-
-
Inappropriate Solvent: The solvent may be too nonpolar for the compound.
-
Solution: Try adding a small amount of a more polar, miscible solvent to the hot solution. If that fails, remove the solvent and attempt recrystallization with a different solvent system.
-
Issue 3: Colored Impurities in the Final Product
Q: My purified this compound has a persistent yellow or brown color. How can I remove these colored impurities?
A: Colored impurities are common in heterocyclic syntheses and can often be removed with activated charcoal.
-
Adsorption on Activated Charcoal: Activated charcoal has a high surface area and can adsorb colored, often polymeric, impurities.[5]
-
Solution: After dissolving the crude product in the hot recrystallization solvent, cool the solution slightly and add a small amount (1-2% by weight of the solute) of activated charcoal. Reheat the mixture to boiling for a few minutes, and then perform a hot gravity filtration to remove the charcoal. Be aware that using an excessive amount of charcoal can lead to a loss of the desired product through adsorption.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: Common impurities can include unreacted starting materials such as thiourea and α-halo esters/acids, as well as byproducts from side reactions.[6][7] Depending on the specific synthetic route, other potential impurities could arise from the degradation of starting materials or the product itself.
Q2: Which purification technique is better for this compound: recrystallization or column chromatography?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
Recrystallization is often sufficient for removing small amounts of impurities and is generally a simpler and faster technique.[8]
-
Column chromatography is more effective for separating complex mixtures or removing impurities with similar solubility to the product.[9] It is often used for an initial purification of a very crude reaction mixture, which can then be followed by recrystallization to obtain a highly pure product.
Q3: How can I monitor the purity of my this compound during purification?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a purification.[10] By spotting the crude mixture, the purified fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of the desired compound from impurities. High-performance liquid chromatography (HPLC) can also be used for a more quantitative assessment of purity.[11]
Q4: My this compound appears to be degrading during purification. What could be the cause?
A4: While 2-(2-aminothiazol-4-yl)-acetic acid hydrochloride is reported to be stable in both solid form and in solution, prolonged exposure to harsh conditions such as high temperatures or strong acids/bases could potentially lead to degradation.[12] It is advisable to use moderate temperatures during recrystallization and to neutralize any acidic or basic conditions as soon as possible after purification.
Data Presentation
Table 1: Comparison of Recrystallization Solvents for this compound Derivatives
| Solvent System | Compound | Typical Yield (%) | Purity | Reference |
| THF/Hexane | 2-Amino-thiazole-5-carboxylic acid derivative | 68 | High | [13] |
| Methanol/Water | 2-Amino-thiazole-5-carboxylic acid derivative | Not specified | High | [13] |
| Ethanol | 2-(2-amino-5-methylthiazol-4-yl) acetohydrazide | 74 | High | [13] |
| DMF/Water (1:1) | 5-substituted-2-aminothiazoles | Not specified | High | [5] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on literature for similar compounds, a mixed solvent system of methanol and water or THF and hexane can be effective.[13] Start by attempting a single-solvent recrystallization with methanol or ethanol.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Heat a suitable solvent (e.g., methanol) in a separate beaker. Add the minimum amount of hot solvent to the crude solid with stirring until it is fully dissolved.
-
Decolorization (Optional): If the solution is colored, cool it slightly and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.
-
Hot Gravity Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: First, determine a suitable solvent system using thin-layer chromatography (TLC). A good solvent system will give the desired compound a retention factor (Rf) of approximately 0.3.[14] For aminothiazole derivatives, which are relatively polar, a mixture of a nonpolar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol is a good starting point. The addition of a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can improve separation.[10]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, and then add a layer of sand to the top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the solvent system, collecting fractions in test tubes. The polarity of the eluent can be gradually increased during the elution (gradient elution) to separate compounds with different polarities.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Home Page [chem.ualberta.ca]
- 3. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. 2-Aminothiazol-5-acetic acid | SIELC Technologies [sielc.com]
- 12. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 13. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 2-Aminothiazole Synthesis
Welcome to the technical support center for 2-aminothiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-aminothiazole derivatives?
A1: The most widely employed method is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide derivative.[1][2][3][4] Variations of this method, including one-pot multi-component procedures, are also common.[1][5]
Q2: What are the primary challenges when synthesizing 2-aminothiazole derivatives?
A2: Researchers often face challenges such as low reaction yields, difficulty in isolating and purifying the final product, the use of expensive or hazardous catalysts, and harsh reaction conditions.[1] The formation of side products and isomeric impurities can also complicate the synthesis.[6][7]
Q3: How can I improve the yield of my 2-aminothiazole synthesis?
A3: Optimizing reaction conditions is crucial for improving yields. Key parameters to consider include the choice of solvent, reaction temperature, and the use of a suitable catalyst.[1] Microwave-assisted synthesis and solvent-free reaction conditions have also been shown to significantly improve yields and reduce reaction times.[1][8][9]
Q4: Are there more environmentally friendly ("greener") methods for this synthesis?
A4: Yes, several eco-friendly approaches have been developed. These include using water as a solvent, employing reusable catalysts like silica-supported tungstosilisic acid, solvent-free grinding methods, and microwave-assisted synthesis, which often requires less energy and time.[1][5][10][11][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inappropriate solvent.[1] - Suboptimal reaction temperature.[1] - Ineffective or no catalyst.[1] - Poor quality of starting materials.[1][6] - Incorrect stoichiometry.[1] | - Screen different solvents (e.g., ethanol, methanol, 1-butanol, water, or solvent mixtures).[1][5] - Optimize the reaction temperature; reflux or microwave heating can be effective.[1][5][6] - Introduce a catalyst. Acidic or basic catalysts, as well as phase-transfer catalysts, can be beneficial.[1] - Ensure the purity of the α-haloketone and thiourea.[6] - Verify the molar ratios of your reactants.[1] |
| Formation of Impurities or Side Products | - Reaction temperature is too high or reaction time is too long.[1] - Incorrect pH of the reaction mixture.[1] - Presence of reactive functional groups on starting materials.[1] | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] - Adjust the pH. Some variations of the Hantzsch synthesis show improved regioselectivity under acidic conditions.[1][7] - Protect sensitive functional groups on your reactants before the condensation reaction.[1] |
| Difficult Product Isolation/Purification | - Product is highly soluble in the reaction solvent. - Formation of a complex mixture of products.[1] - The catalyst is difficult to remove from the product.[1] | - After reaction completion, try precipitating the product by adding a non-solvent or by cooling the reaction mixture.[1] - Employ column chromatography for purification.[8] - Use a solid-supported or reusable catalyst that can be easily filtered off after the reaction.[1][5] |
| Poor Reproducibility | - Inconsistent reaction conditions (temperature, time). - Variability in the quality of reagents or solvents. - Atmospheric moisture affecting the reaction. | - Strictly control reaction parameters using automated equipment if possible. - Use reagents and solvents from the same batch or ensure consistent purity. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to moisture.[6] |
Data on Reaction Condition Optimization
The following tables summarize quantitative data on the impact of various reaction parameters on the yield of 2-aminothiazole synthesis.
Table 1: Effect of Solvent and Temperature on Yield
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | No solvent | 90-120 | 15 | Trace |
| 2 | Ethanol | 90-120 | 15 | 79 |
| 3 | Ethanol | 90-120 | 30 | 85 |
| 4 | Methanol | 90 | 15 | 71 |
| 5 | Methanol | 90 | 30 | 95 |
| 6 | Acetonitrile | 90-100 | 15 | 65 |
| Data adapted from a microwave-assisted synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.[13] |
Table 2: Comparison of Conventional Heating vs. Ultrasonic Irradiation
| Entry | Method | Time (h) | Yield (%) |
| 1 | Conventional Heating | 3.5 | 88 |
| 2 | Ultrasonic Irradiation | 2.0 | 90 |
| Data for the synthesis of 3-(2-amino-4-(phenyl)thiazol-5-oyl)-4-hydroxy-6-methyl-2H-pyran-2-one using SiW/SiO₂ catalyst.[5] |
Key Experimental Protocols
Protocol 1: Conventional Hantzsch Synthesis
This protocol describes a standard procedure for the synthesis of 2-amino-4-phenylthiazole.
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.[3]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing the 5% Na₂CO₃ solution and swirl to mix.[3]
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the collected solid with water.[3]
-
Allow the solid to air dry to obtain the final product.
Protocol 2: Microwave-Assisted Hantzsch Synthesis
This protocol outlines a rapid, high-yield synthesis of a 2-aminothiazole derivative using microwave irradiation.
Materials:
-
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol)
-
N-phenylthiourea (1 mmol)
-
Methanol (2 mL)
Procedure:
-
In a specialized microwave test tube, mix the α-haloketone and the substituted thiourea.[1]
-
Add methanol to the test tube.[1]
-
Cap the tube and heat the mixture in a microwave reactor at 90°C for 30 minutes.[1][13]
-
After the reaction is complete, cool the mixture.
-
Collect the solid product by filtration.
-
Wash the product with cold methanol to remove any unreacted starting materials.[1]
Visual Guides
Caption: Mechanism of the Hantzsch 2-aminothiazole synthesis.
Caption: General experimental workflow for 2-aminothiazole synthesis.
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 9. Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation - IJPRS [ijprs.com]
- 10. An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles [organic-chemistry.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Thiazole synthesis [organic-chemistry.org]
- 13. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 2-Amino-Thiazole-5-Carboxylic Acid Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of 2-amino-thiazole-5-carboxylic acid and its derivatives. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the recrystallization of 2-amino-thiazole-5-carboxylic acid derivatives?
A1: A range of solvents can be effective, and the optimal choice will depend on the specific derivative. Generally, a polar solvent is used to dissolve the compound at an elevated temperature, followed by the addition of a nonpolar anti-solvent to induce crystallization upon cooling. A US patent suggests that suitable solvents include C5-C8 alkanes, C4-C8 ethers, C4-C8 esters, C1-C6 alcohols, C6-C9 alkylaromatics, and water, as well as mixtures of these.[1] Tetrahydrofuran (THF), hexane, methanol, and water are specifically mentioned as preferred options.[1]
Q2: Why is my compound "oiling out" instead of forming crystals?
A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue, especially if the compound is impure, as impurities can depress the melting point. To resolve this, try using a larger volume of the hot solvent, or switch to a solvent with a lower boiling point. Slowing down the cooling process can also favor crystal formation over oiling out.
Q3: No crystals are forming, even after the solution has cooled. What should I do?
A3: This is a common problem that can arise from several factors. The most likely reason is that the solution is not sufficiently supersaturated, possibly because too much solvent was used.[2] Another possibility is the presence of impurities that inhibit crystallization. Here are a few troubleshooting steps:
-
Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of the pure compound, add a "seed crystal" to the solution to initiate crystallization.
-
Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility of your compound.
Q4: How does the presence of both an amino group and a carboxylic acid group affect recrystallization?
A4: The presence of both acidic (carboxylic acid) and basic (amino) functional groups can lead to the formation of a zwitterion, which can affect its solubility. The solubility of such amphoteric compounds is often highly dependent on the pH of the solution.[3] At the isoelectric point, the compound will have its minimum solubility, which can be advantageous for crystallization. However, in organic solvents, the zwitterionic form may have low solubility, making solvent selection more challenging. It may be necessary to use highly polar solvents or solvent mixtures to achieve dissolution.
Data Presentation: Solvent Suitability
| Solvent System | Role | Suitability | Rationale & Comments |
| Single Solvents | |||
| Methanol / Ethanol | Good Solvent | High | The polar alcohol can dissolve the polar 2-amino-thiazole-5-carboxylic acid derivative, especially when heated. Solubility of the related 2-amino-5-methylthiazole is high in methanol and ethanol.[4] |
| Water | Good Solvent | Moderate | As a highly polar solvent, water can dissolve the compound, especially at elevated temperatures. However, the organic nature of larger derivatives may limit solubility. |
| Tetrahydrofuran (THF) | Good Solvent | High | A good polar aprotic solvent for dissolving the compound, as demonstrated in a patented protocol.[1] |
| Ethyl Acetate | Good Solvent | Moderate | A moderately polar solvent that can be effective, particularly for less polar derivatives. 2-amino-5-methylthiazole shows good solubility in ethyl acetate.[4] |
| Hexane / Heptane | Anti-solvent | High | A nonpolar solvent that is a poor solvent for the polar compound and is miscible with more polar "good" solvents, making it an excellent choice for inducing crystallization. |
| Toluene | Anti-solvent | High | A nonpolar aromatic solvent with low solubility for the related 2-amino-5-methylthiazole, suggesting its utility as an anti-solvent.[4] |
| Mixed Solvents | |||
| THF / Hexane | Good/Anti-solvent | Excellent | A well-documented and effective system where the compound is dissolved in hot THF, and hexane is added to decrease solubility and promote crystallization upon cooling.[1][2] |
| Methanol / Water | Good/Anti-solvent | Good | A common polar solvent mixture. The compound is dissolved in a minimal amount of hot methanol, and water is added dropwise until the solution becomes cloudy, then clarified with a few more drops of methanol before cooling. |
| Ethanol / Water | Good/Anti-solvent | Good | Similar to the methanol/water system, this is a good choice for many polar organic compounds. |
Experimental Protocols
Protocol 1: Two-Solvent Recrystallization (THF/Hexane)
This protocol is adapted from a patented procedure for the purification of a 2-amino-thiazole-5-carboxylic acid derivative.[1]
-
Dissolution: In a flask, dissolve the crude 2-amino-thiazole-5-carboxylic acid derivative in a minimal amount of warm tetrahydrofuran (THF), for example, at 50°C.[1][2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the solution is still warm, slowly add hexane dropwise with swirling until the solution becomes faintly cloudy. If it becomes too cloudy, add a few drops of warm THF to redissolve the precipitate.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1][2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Mandatory Visualization
Caption: A flowchart for troubleshooting common recrystallization problems.
References
Avoiding side reactions in Hantzsch thiazole synthesis
Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes. Here you will find detailed guides, frequently asked questions (FAQs), experimental protocols, and visual aids to help you navigate the complexities of this versatile reaction and avoid common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Hantzsch thiazole synthesis?
A1: The most frequently encountered side reaction is the formation of regioisomers, particularly when using N-substituted thioureas. Under acidic conditions, the reaction can yield a mixture of the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[1] Other potential, though less commonly reported, side reactions can include self-condensation of the α-haloketone, decomposition of thiourea at high temperatures, and the formation of bis-thiazole byproducts, especially if dihaloketones are present as impurities.
Q2: My reaction is giving a low yield. What are the likely causes?
A2: Low yields can stem from several factors. Purity of starting materials is critical; ensure your α-haloketone and thioamide/thiourea are pure. The reaction conditions, including temperature, solvent, and reaction time, play a significant role. For instance, excessively high temperatures can lead to the decomposition of thiourea.[2][3] Incomplete reaction is also a common cause. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. Finally, the work-up procedure can impact the isolated yield; the thiazole product can sometimes be lost during extraction or purification if its solubility properties are not well understood.
Q3: I'm observing multiple spots on my TLC, even after the reaction should be complete. What could these be?
A3: Multiple spots on a TLC plate often indicate a mixture of products. This could be unreacted starting materials, the desired thiazole product, and one or more side products. If you are using a substituted thiourea, the additional spots are very likely regioisomers.[1] Other possibilities include byproducts from the self-condensation of your α-haloketone or decomposition products of your reagents.
Q4: How can I improve the purity of my final product?
A4: Optimizing the reaction conditions to minimize side reactions is the most effective way to ensure high purity. However, if impurities are present, standard purification techniques such as recrystallization or column chromatography are typically effective. The choice of solvent for recrystallization is crucial and may require some experimentation. For column chromatography, a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) can be used, depending on the polarity of your thiazole derivative.
Troubleshooting Guides
Issue 1: Formation of Regioisomers with N-Substituted Thioureas
Problem: The reaction with an N-substituted thiourea results in a mixture of a 2-(N-substituted amino)thiazole and a 3-substituted 2-imino-2,3-dihydrothiazole, making purification difficult and reducing the yield of the desired isomer.
Root Cause: The regioselectivity of the Hantzsch synthesis with N-substituted thioureas is highly dependent on the reaction's pH. The reaction proceeds through an initial S-alkylation of the thiourea with the α-haloketone. In neutral or basic conditions, the nitrogen of the substituted amino group is more nucleophilic and attacks the carbonyl carbon, leading to the 2-amino-thiazole. However, under acidic conditions, the other nitrogen atom can be protonated, and cyclization can occur through the substituted nitrogen, yielding the 2-imino-2,3-dihydrothiazole isomer.[1]
Solutions:
-
Control the pH: Maintain neutral or slightly basic reaction conditions to favor the formation of the 2-(N-substituted amino)thiazole. This can be achieved by using a non-acidic solvent and, if necessary, adding a mild, non-nucleophilic base.
-
Solvent Choice: Polar, aprotic solvents are often a good choice. Ethanol is commonly used and generally provides good results.[4]
-
Temperature and Reaction Time: Monitor the reaction closely to avoid prolonged reaction times or excessive heat, which could potentially lead to isomerization or decomposition.
| Condition | Predominant Product | Yield of 2-imino Isomer | Reference |
| Neutral Solvent (e.g., Ethanol) | 2-(N-substituted amino)thiazole | Low to none | [1] |
| Acidic Conditions (e.g., 10M HCl in Ethanol) | Mixture of isomers | Can be the major product (up to 73% in favorable cases) | [1] |
Issue 2: Low Yield and Product Decomposition
Problem: The reaction results in a low yield of the desired thiazole, and there is evidence of product degradation (e.g., charring, complex mixture on TLC).
Root Cause: The Hantzsch synthesis often requires heating, but excessive temperatures (typically above 180°C) can cause thiourea to decompose into various gaseous products like ammonia, hydrogen sulfide, and carbon disulfide.[2][3] This not only consumes one of the reactants but can also introduce impurities into the reaction mixture. Similarly, some α-haloketones and the resulting thiazole products can be unstable at high temperatures for extended periods.
Solutions:
-
Optimize Reaction Temperature: Determine the minimum temperature required for the reaction to proceed at a reasonable rate. Microwave-assisted synthesis can be an excellent alternative to conventional heating, as it often allows for shorter reaction times and lower overall heat exposure.[5]
-
Inert Atmosphere: If your substrates are sensitive to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Use of Catalysts: Certain catalysts, such as silica-supported tungstosilicic acid, can promote the reaction under milder conditions, reducing the need for high temperatures.[6][7]
| Method | Temperature | Reaction Time | Typical Yield | Reference |
| Conventional Heating | Reflux (e.g., 65-80°C in Ethanol) | 2-8 hours | 70-95% | [5][8] |
| Microwave Irradiation | 90-120°C | 15-30 minutes | 85-95% | [5] |
| Ultrasonic Irradiation | Room Temperature | 1.5-2 hours | 79-90% | [6][7] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-4-phenylthiazole
This protocol is a standard procedure for the Hantzsch synthesis using thiourea and an α-haloketone.[4]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate solution
-
Deionized water
Procedure:
-
In a round-bottom flask, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2-1.5 eq).
-
Add methanol as the solvent and a magnetic stir bar.
-
Heat the mixture with stirring at a gentle reflux for 30-60 minutes. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the heat and allow the solution to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction and to precipitate the product.
-
Collect the solid product by vacuum filtration through a Buchner funnel.
-
Wash the filter cake with cold deionized water.
-
Dry the collected solid to obtain the 2-amino-4-phenylthiazole. The product is often pure enough for characterization, but can be recrystallized from ethanol if necessary.
Protocol 2: Microwave-Assisted Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines
This protocol demonstrates a rapid and efficient microwave-assisted Hantzsch synthesis.[5]
Materials:
-
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone
-
Substituted N-phenylthiourea
-
Methanol
Procedure:
-
In a specialized microwave reaction vessel, combine the 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1.0 eq) and the substituted N-phenylthiourea (1.0 eq).
-
Add methanol as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to 90°C and hold for 30 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product often precipitates from the solution upon cooling.
-
Collect the solid product by filtration and wash with cold ethanol to obtain the pure product.
Visual Guides
Reaction Pathways: Desired Product vs. Regioisomeric Side Product
The following diagram illustrates the key decision point in the cyclization step that leads to either the desired 2-aminothiazole or the 2-iminothiazoline side product when using N-substituted thioureas.
Troubleshooting Workflow for Hantzsch Synthesis
This flowchart provides a logical sequence of steps to diagnose and resolve common issues encountered during the Hantzsch thiazole synthesis.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Optimizing temperature and solvents for aminothiazole reactions
Technical Support Center: Optimizing Aminothiazole Reactions
Welcome to the technical support center for aminothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their aminothiazole reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-aminothiazoles?
A1: The most widely used method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea or thioamide.[1][2][3][4] This method is favored for its simplicity and generally high yields.[3]
Q2: My reaction yield is very low. What are the potential causes and how can I improve it?
A2: Low yield in aminothiazole synthesis can stem from several factors, including inappropriate solvent choice, suboptimal reaction temperature, absence of an effective catalyst, poor quality of starting materials, or incorrect stoichiometry.[5] To improve the yield, consider screening different solvents (e.g., ethanol, methanol, or a mixture like ethanol/water), optimizing the reaction temperature (reflux or microwave heating can be effective), or introducing a catalyst.[5][6] Ensuring the purity of your α-haloketone and thiourea is also crucial.[5]
Q3: I am observing significant impurity formation in my product. What could be the reason and how can I minimize it?
A3: The formation of impurities or side products can be due to excessively high reaction temperatures or prolonged reaction times.[5] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[5] An incorrect pH can also lead to side reactions; in some cases, acidic conditions can improve regioselectivity.[1] If your starting materials have other reactive functional groups, they may need to be protected before the condensation reaction.[5]
Q4: Are there more environmentally friendly ("greener") methods for aminothiazole synthesis?
A4: Yes, several eco-friendly approaches have been developed. These include using water as a solvent, employing reusable catalysts like silica-supported tungstosilicic acid, utilizing solvent-free grinding methods, and microwave-assisted synthesis, which often reduces reaction time and energy consumption.[5][6]
Q5: How does temperature affect the aminothiazole synthesis reaction?
A5: Temperature is a critical parameter. While refluxing is common, microwave irradiation at elevated temperatures (e.g., 90°C) can significantly shorten reaction times and improve yields.[7] However, excessively high temperatures can lead to the formation of impurities.[5] The optimal temperature is often dependent on the specific reactants and solvent used.
Q6: What is the role of the solvent in the reaction?
A6: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate and yield. Polar solvents are generally preferred for the Hantzsch synthesis.[8] The choice of solvent can also affect the catalytic activity if a solid-supported catalyst is used.[9] For instance, a mixture of ethanol and water has been shown to be effective.[6]
Q7: I am having difficulty isolating and purifying my aminothiazole product. What can I do?
A7: If your product is highly soluble in the reaction solvent, you can try precipitating it by adding a non-solvent or by cooling the reaction mixture.[5] Column chromatography is a common and effective method for purifying aminothiazole derivatives.[10] If you are using a catalyst, employing a solid-supported or reusable catalyst can simplify the purification process as it can be easily filtered off.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inappropriate solvent. | Screen different solvents such as ethanol, methanol, water, or mixtures thereof.[5] |
| Suboptimal reaction temperature. | Optimize the temperature; consider refluxing or using microwave heating.[5][7] | |
| Ineffective or no catalyst. | Introduce an acidic or basic catalyst, or a phase-transfer catalyst.[5] | |
| Poor quality of starting materials. | Ensure the purity of the α-haloketone and thiourea.[5] | |
| Incorrect stoichiometry. | Verify the molar ratios of your reactants.[5] | |
| Formation of Impurities or Side Products | Reaction temperature is too high or reaction time is too long. | Monitor the reaction progress with TLC to determine the optimal time.[5] |
| Incorrect pH of the reaction mixture. | Adjust the pH; acidic conditions can sometimes improve regioselectivity.[1] | |
| Presence of reactive functional groups on starting materials. | Protect sensitive functional groups on your reactants prior to the condensation.[5] | |
| Difficult Product Isolation/Purification | The product is highly soluble in the reaction solvent. | Try precipitating the product by adding a non-solvent or by cooling the mixture.[5] |
| Formation of a complex mixture of products. | Employ column chromatography for purification.[10] | |
| The catalyst is difficult to remove from the product. | Use a solid-supported or reusable catalyst that can be easily removed by filtration.[5] | |
| Poor Reproducibility | Inconsistent reaction conditions (temperature, time). | Standardize all reaction parameters and ensure accurate monitoring and control. |
| Instability of reagents or products in the solvent. | Investigate the stability of your compounds in the chosen solvent, for example, some aminothiazoles can degrade in DMSO at room temperature.[11] |
Data on Temperature and Solvent Optimization
Table 1: Effect of Solvent and Temperature on Hantzsch Thiazole Synthesis Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Water | 25 | 10 | 0 | [6] |
| 2 | Water | Reflux | 8 | 50 | [6] |
| 3 | Ethanol | 25 | 10 | 0 | [6] |
| 4 | Ethanol | Reflux | 6 | 70 | [6] |
| 5 | Methanol | 25 | 10 | 0 | [6] |
| 6 | Methanol | Reflux | 6 | 65 | [6] |
| 7 | 1-Butanol | Reflux | 5 | 75 | [6] |
| 8 | 2-Propanol | Reflux | 5 | 72 | [6] |
| 9 | Ethanol/Water (50/50 v/v) | 25 | 10 | 0 | [6] |
| 10 | Ethanol/Water (50/50 v/v) | Reflux | 4 | 87 | [6] |
| 11 | Ethanol | 80 | 2 | 88 | [12] |
This table presents a selection of data from cited literature to illustrate the impact of solvent and temperature on reaction yield.
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Compound | Conventional Heating (Methanol, Reflux, 8h) Yield (%) | Microwave Irradiation (Methanol, 90°C, 30 min) Yield (%) | Reference |
| 6a | 75 | 95 | [7] |
| 6b | 72 | 92 | [7] |
| 6c | 78 | 96 | [7] |
| 6d | 70 | 90 | [7] |
This table demonstrates the significant improvement in yield and reduction in reaction time achieved with microwave-assisted synthesis compared to conventional heating.
Experimental Protocols
1. General Procedure for Hantzsch Thiazole Synthesis (Conventional Heating)
-
Reactants: α-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[3]
-
Solvent: Methanol (5 mL).[3]
-
Procedure:
-
Combine 2-bromoacetophenone and thiourea in a suitable flask.[3]
-
Add methanol and a stir bar.[3]
-
Heat the mixture with stirring on a hot plate at a moderate temperature (e.g., 100°C setting) for 30 minutes.[3]
-
After cooling to room temperature, pour the reaction mixture into a 5% sodium carbonate solution (20 mL) to precipitate the product.[3]
-
Collect the solid product by filtration, wash with water, and air dry.[3]
-
2. Microwave-Assisted Hantzsch Thiazole Synthesis
-
Reactants: 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone and N-phenylthiourea.[7]
-
Solvent: Methanol.[7]
-
Procedure:
-
Place the reactants in a microwave reactor tube.
-
Add methanol as the solvent.[7]
-
Heat the mixture in a microwave reactor at 90°C for 30 minutes.[7]
-
After the reaction is complete, cool the mixture.
-
The solid product can be collected by filtration and washed with a suitable solvent like cold methanol.[5]
-
Visualizations
Caption: General workflow for the synthesis and purification of 2-aminothiazole derivatives.
Caption: A logical workflow for troubleshooting common issues in aminothiazole synthesis.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
Technical Support Center: Challenges in Scaling Up 2-Aminothiazole Synthesis
Welcome to the Technical Support Center for 2-aminothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important heterocyclic scaffold. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-aminothiazoles, and what are its main challenges on a larger scale?
A1: The most widely used method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative.[1][2] While effective at a lab scale, challenges during scale-up include managing exothermic reactions, controlling the formation of impurities, and achieving consistent, high yields.[3] Purification of the final product can also be difficult due to the nature of the impurities and the physical properties of the 2-aminothiazole derivative.[4]
Q2: What are the primary safety concerns when using thiourea in large-scale synthesis?
A2: Thiourea is a hazardous substance with potential health risks.[5][6] Key safety precautions include:
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, especially when handling the powder.[5]
-
Ventilation: Ensure adequate ventilation to minimize inhalation of dust.[6]
-
Storage: Store in well-sealed containers away from incompatible materials.
-
Toxicity: Be aware of its potential toxicity, which can affect the thyroid gland with prolonged exposure.[5]
Q3: Can I use alternative reagents to thiourea to mitigate safety concerns?
A3: While thiourea is the most common reagent, N-substituted thioureas can be used to generate 2-substituted aminothiazoles.[7] For the synthesis of the core 2-aminothiazole structure, alternatives are less common in classical Hantzsch synthesis. However, developing greener and safer synthetic routes is an active area of research.
Q4: My 2-aminothiazole product is difficult to crystallize. What can I do?
A4: Difficulty in crystallization is a common issue. Consider the following approaches:
-
Solvent Screening: Experiment with a variety of solvents and solvent mixtures.[8] Common solvents for recrystallization of 2-aminothiazole derivatives include ethanol, methanol, and mixtures like n-hexane/acetone or n-hexane/ethyl acetate.[8]
-
Salt Formation: If your 2-aminothiazole derivative has a basic nitrogen, you can try forming a salt with an appropriate acid. This can significantly alter the solubility and improve crystallinity.
-
Co-crystal Formation: Co-crystallization with a suitable co-former, such as a carboxylic acid, can also be an effective strategy to obtain a solid with improved physical properties.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low yields are a frequent challenge in 2-aminothiazole synthesis. The following decision tree can help diagnose and address the root cause.
Issue 2: Formation of Impurities and Side Products
The Hantzsch synthesis can be prone to side reactions, leading to a complex mixture of products.
Q: I am observing significant by-product formation in my reaction. What are the likely impurities and how can I minimize them?
A: Common side products in the Hantzsch synthesis include:
-
Self-condensation of the α-haloketone: This can occur under basic conditions.
-
Formation of a dihydropyridine (Hantzsch ester) analog: This can be a significant by-product if all reagents are mixed at once without controlling the order of addition.[3]
-
Over-reaction or degradation products: Prolonged reaction times or high temperatures can lead to the decomposition of the desired product.
To minimize these impurities:
-
Control the order of addition of reagents: A stepwise addition can prevent the formation of symmetrical byproducts.[3]
-
Optimize reaction temperature and time: Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint.[9]
-
Control the pH: In some cases, running the reaction under acidic conditions can improve the regioselectivity and reduce side reactions.[10]
Issue 3: Difficult Product Isolation and Purification
Q: My crude product is an oil and is difficult to purify by column chromatography on a large scale. What are my options?
A: Large-scale column chromatography can be challenging and costly. Consider these alternatives:
-
Recrystallization: This is often the most effective method for purifying solid products. A thorough solvent screen is crucial to find the optimal solvent or solvent system.[8]
-
Precipitation: If the product is soluble in the reaction solvent, it can sometimes be precipitated by adding a non-solvent or by cooling the reaction mixture.
-
Chemical Purification: For 2-aminothiazole itself, a method involving reaction with sulfur dioxide to form an insoluble bisulfite adduct has been reported. This adduct can be filtered and then decomposed to yield the pure product.[11] This approach may be adaptable for some derivatives.
Data Presentation
The following tables summarize reaction conditions and yields for various 2-aminothiazole synthesis protocols to aid in method selection and optimization.
Table 1: Comparison of Reaction Conditions for Hantzsch-type Synthesis
| α-Haloketone | Thiourea Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromoacetophenone | Thiourea | Methanol | 100 | 0.5 | High | [12] |
| Substituted 2-bromoethanone | Substituted thiourea | Ethanol | 70 | 2 | 56 | [13] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Ethanol/Water (1:1) | 65 | 2-3.5 | 79-90 | [14] |
| α,β-Dichloroethyl acetate | Thiourea | Water | Not specified | Not specified | Low | [4] |
| Monochloroacetaldehyde | Thiourea | Organic solvent (bp 50-120°C) | 40 - reflux | 1-3 | High | [4] |
Table 2: Impact of Solvent on Yield in a One-Pot Hantzsch Synthesis
| Solvent | Temperature | Yield (%) |
| Water | Reflux | Moderate |
| Ethanol | Reflux | High |
| Methanol | Reflux | Moderate |
| 1-Butanol | Reflux | High |
| 2-Propanol | Reflux | High |
| Ethanol/Water (1:1) | Reflux | 87 |
| (Data adapted from a study on a specific one-pot synthesis of Hantzsch thiazole derivatives) |
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis
This protocol provides a general method for the synthesis of 2-aminothiazole derivatives.
Materials:
-
α-Haloketone (1.0 eq)
-
Thiourea or substituted thiourea (1.0-1.5 eq)
-
Solvent (e.g., ethanol, methanol)
-
Base for work-up (e.g., 5% Na2CO3 solution)
Procedure:
-
In a round-bottom flask, dissolve the α-haloketone and thiourea in the chosen solvent.
-
Heat the reaction mixture with stirring. The optimal temperature and time will depend on the specific substrates (e.g., 70-100°C for 30 minutes to several hours).[12][13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a solution of a weak base (e.g., 5% sodium carbonate) to neutralize the hydrohalic acid formed and precipitate the product.[12]
-
Collect the solid product by vacuum filtration and wash it with water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[15]
Protocol 2: Purification of 2-Aminothiazole via Bisulfite Adduct Formation
This protocol is specifically for the purification of 2-aminothiazole.
Materials:
-
Crude 2-aminothiazole
-
Sulfur dioxide (gas)
-
Water
Procedure:
-
Dissolve the crude 2-aminothiazole in water. The solution can be heated to 70-90°C.[11]
-
Pass sulfur dioxide gas through the solution until an excess has been added.
-
A precipitate of the 2-aminothiazole-bisulfite adduct will form.
-
Cool the mixture and collect the precipitate by filtration.
-
Wash the precipitate with cold water.
-
The adduct can be decomposed to yield pure 2-aminothiazole.
Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of 2-aminothiazole derivatives.
Hantzsch Thiazole Synthesis Mechanism
Understanding the reaction mechanism can help in identifying potential side reactions and by-products.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Light-Stable Preparation of (2-aminothiazol-4-yl)-acetic acid hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the light-stable synthesis of (2-aminothiazol-4-yl)-acetic acid hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My synthesized (2-aminothiazol-4-yl)-acetic acid hydrochloride is turning yellow/brown upon storage. What is causing this discoloration?
A1: The discoloration of (2-aminothiazol-4-yl)-acetic acid hydrochloride is often an indication of photodegradation. Conventional synthesis methods can yield a light-sensitive product that is prone to degradation upon exposure to light, leading to the formation of colored impurities.[1][2] The primary degradation pathway is believed to be initiated by decarboxylation, which can be accelerated by light.[3]
Q2: I am observing poor stability of my product in solution, with evidence of decarboxylation. How can I prevent this?
A2: The stability of (2-aminothiazol-4-yl)-acetic acid hydrochloride in solution is a known issue with products from certain synthetic routes.[1][2] A specific process involving the reaction of thiourea with 4-chloroacetoacetyl chloride in a biphasic system (water and a chlorohydrocarbon like methylene chloride) has been developed to produce a form of the compound that is stable in both solid form and in solution.[1][2] Adopting this method can significantly improve the stability of your product.
Q3: What is the recommended synthesis method for obtaining a light-stable form of (2-aminothiazol-4-yl)-acetic acid hydrochloride?
A3: A patented process designed to produce a light-stable product involves the reaction of thiourea with 4-chloroacetoacetyl chloride.[1][2] This method is reported to yield a high-purity product with enhanced stability against light-induced degradation. The detailed experimental protocol for this method is provided in this guide.
Q4: Are there any specific storage conditions to maintain the stability of the final product?
A4: While the recommended synthesis method yields a light-stable product, it is always good practice to store (2-aminothiazol-4-yl)-acetic acid hydrochloride in a cool, dark place, protected from direct light. Storing it in amber-colored vials or containers can provide an additional layer of protection. For long-term storage, keeping it at -20°C in a sealed container, away from moisture, is advisable.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Final product is off-white or colored immediately after synthesis. | Impurities from side reactions or use of a non-optimal synthesis method. | Ensure high-purity starting materials. Follow the recommended light-stable synthesis protocol, paying close attention to reaction temperatures and addition rates.[1][2] |
| Yield is significantly lower than expected. | Incomplete reaction or loss of product during workup and purification. | Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, HPLC). Optimize the crystallization and filtration steps to minimize product loss. |
| Product shows signs of degradation (discoloration, change in consistency) over a short period, even when stored in the dark. | The product is inherently light-sensitive due to the synthesis method used.[1][2] | Re-synthesize the compound using the recommended protocol for a light-stable form.[1][2] |
| Inconsistent results between batches. | Variations in reaction conditions, quality of reagents, or exposure to light during synthesis. | Standardize all reaction parameters, including temperature, stirring speed, and addition times. Use reagents from a reliable source and protect the reaction mixture from strong light sources. |
Experimental Protocol: Light-Stable Synthesis of (2-aminothiazol-4-yl)-acetic acid hydrochloride
This protocol is adapted from a patented method designed to produce a light-stable form of the target compound.[1][2]
Materials:
-
Thiourea
-
4-Chloroacetoacetyl chloride
-
Methylene chloride (or another suitable chlorohydrocarbon)
-
Water, deionized
-
Ice
Equipment:
-
Jacketed reaction vessel with overhead stirrer and temperature control
-
Dropping funnel
-
Refrigerator or cooling bath
Procedure:
-
Preparation of Thiourea Suspension: In the jacketed reaction vessel, suspend thiourea in water. Cool the suspension to a temperature between 5°C and 10°C using a cooling bath or the reactor jacket.
-
Preparation of 4-Chloroacetoacetyl chloride Solution: Dissolve 4-chloroacetoacetyl chloride in methylene chloride.
-
Reaction: Slowly add the 4-chloroacetoacetyl chloride solution to the cooled thiourea suspension over a period of time, maintaining the reaction temperature between 5°C and 10°C.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 5°C to 10°C for an additional 30 minutes.
-
Warming: Remove the cooling and allow the reaction mixture to warm up to 25°C to 30°C while continuing to stir. The reaction is typically complete within 60 minutes as the temperature rises.
-
Crystallization: Once the reaction is complete, cool the mixture to induce crystallization of the (2-aminothiazol-4-yl)-acetic acid hydrochloride. Placing the reaction vessel in a refrigerator can facilitate this process.
-
Isolation: Collect the precipitated product by filtration.
-
Drying: Dry the isolated crystals under vacuum. The resulting product is a light-stable form of (2-aminothiazol-4-yl)-acetic acid hydrochloride.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Reported Yield | Up to 78.5% | [1] |
| Melting Point | 151.4°C to 151.9°C | [1] |
| Appearance | Colorless crystals | [1] |
| Stability | Stable in solid form and in solution | [1][2] |
Visualizations
Caption: Experimental workflow for the light-stable synthesis.
Caption: Postulated photodegradation pathway.
References
- 1. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 2. CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride - Google Patents [patents.google.com]
- 3. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules [mdpi.com]
Validation & Comparative
Unlocking the Therapeutic Potential: A Comparative Analysis of 2-Aminothiazole Derivatives' Bioactivity
For researchers, scientists, and drug development professionals, the 2-aminothiazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide provides an objective comparison of the biological performance of various 2-aminothiazole derivatives, supported by experimental data from peer-reviewed literature. We delve into their anticancer and antimicrobial activities, offering insights into structure-activity relationships and the molecular pathways they modulate.
The 2-aminothiazole core is a privileged heterocyclic motif found in numerous biologically active compounds, including clinically approved drugs.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][3] The amenability of the thiazole ring to substitution at multiple positions allows for the fine-tuning of its physicochemical properties and biological targets, making it a fertile ground for drug discovery.[4]
Data Presentation: A Comparative Look at Bioactivity
The biological activity of 2-aminothiazole derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring and the 2-amino group.[4] The following tables summarize the in vitro anticancer and antimicrobial activities of selected derivatives, providing a basis for a comparative analysis of their potency.
Anticancer Activity
The cytotoxic effects of 2-aminothiazole derivatives have been extensively evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a standard measure of in vitro anticancer activity, is presented below for a selection of compounds.
Table 1: In Vitro Anticancer Activity (IC50) of Selected 2-Aminothiazole Derivatives
| Compound ID | Substituent at C4 | Substituent at C5 | Substituent at N-2 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Phenyl | H | H | A549 (Lung) | > 100 | [4] |
| 1b | 4-Chlorophenyl | H | H | A549 (Lung) | 25.3 | [4] |
| 1c | 4-Fluorophenyl | H | H | A549 (Lung) | 31.6 | [4] |
| 2a | 4-(tert-butyl) | Benzyl | 2-(piperazin-1-yl)acetamide | HeLa (Cervical) | 1.6 ± 0.8 | [5] |
| 2b | 4-(tert-butyl) | Benzyl | 2-(piperazin-1-yl)acetamide | A549 (Lung) | Strong Activity | [5] |
| 3a | 4,5-butylidene | - | Benzylic amine | H1299 (Lung) | 4.89 | [2] |
| 3b | 4,5-butylidene | - | Benzylic amine | SHG-44 (Glioma) | 4.03 | [2] |
| 4a | Phenyl | H | 3-Chlorobenzoyl | HT-29 (Colon) | 2.01 | [4] |
| 4b | Phenyl | H | 4-Fluorobenzoyl | MCF-7 (Breast) | 15-30 | [4] |
| 4c | Phenyl | H | 4-Chlorobenzoyl | MCF-7 (Breast) | 15-30 | [4] |
| 5a | 4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl | - | 1-(4-chlorophenyl)thiourea | HS 578T (Breast) | 0.8 |
Structure-Activity Relationship (SAR) Summary for Anticancer Activity:
-
Substitution on the Thiazole Ring: The introduction of lipophilic substituents at the C4 and C5 positions, such as a 4,5-butylidene ring, can enhance cytotoxic activity.[2] Aromatic substitutions at the C4 position, particularly with electron-withdrawing groups like halogens on a phenyl ring, often lead to increased potency compared to unsubstituted derivatives.[4]
-
Substitution on the 2-Amino Group: Acylation of the 2-amino group with substituted benzoyl moieties, such as a 3-chlorobenzoyl group, has been shown to significantly improve anticancer activity.[4] Generally, aromatic substitutions on the amino group appear to be more favorable for antitumor activity than aliphatic ones.[2]
Antimicrobial Activity
2-Aminothiazole derivatives have also been widely investigated for their efficacy against a range of bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key indicator of antimicrobial potency.
Table 2: In Vitro Antimicrobial Activity (MIC) of Selected 2-Aminothiazole Derivatives
| Compound ID | Substituent Details | Microorganism | MIC (µg/mL) | Reference |
| 6a | Thiazolyl-thiourea with 3,4-dichlorophenyl | Staphylococcus aureus | 4 - 16 | |
| 6b | Thiazolyl-thiourea with 3-chloro-4-fluorophenyl | Staphylococcus epidermidis | 4 - 16 | |
| 7a | Piperazinyl derivative | Staphylococcus aureus (MRSA) | 4 | |
| 7b | Piperazinyl derivative | Escherichia coli | 8 | |
| 8a | 4-hydroxy-chromene-2-one at C4 | Various bacteria and fungi | Active |
Structure-Activity Relationship (SAR) Summary for Antimicrobial Activity:
-
The presence of specific substituents is crucial for potent antimicrobial effects. For instance, thiazolyl-thiourea derivatives bearing halogenated phenyl groups exhibit promising activity against staphylococcal species.
-
Piperazinyl-substituted 2-aminothiazoles have demonstrated broad-spectrum antibacterial activity, including against methicillin-resistant S. aureus (MRSA).
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key bioactivity assays are provided below.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the 2-aminothiazole derivatives. Control wells, including a vehicle control (e.g., DMSO) and an untreated control, are also included. The plates are then incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the treatment period, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilization solution (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Antimicrobial Solutions: A series of two-fold dilutions of the 2-aminothiazole derivatives are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared from a fresh culture, and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted to achieve the final desired inoculum concentration.
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial or fungal suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for in vitro anticancer activity evaluation using the MTT assay.
Caption: General experimental workflow for antimicrobial susceptibility testing using the broth microdilution method.
Many 2-aminothiazole derivatives exert their anticancer effects by inhibiting key protein kinases involved in cancer cell proliferation and survival. These kinases are crucial components of cellular signaling pathways that are often dysregulated in cancer.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
In Vivo Anticancer Efficacy of Aminothiazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved and investigational anticancer agents. This guide provides a comparative overview of the in-vivo anticancer efficacy of two distinct classes of aminothiazole derivatives: multi-cyclin-dependent kinase (CDK) inhibitors and phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. We present supporting experimental data from preclinical studies, detail the methodologies of key experiments, and visualize the associated signaling pathways and workflows.
Comparative In Vivo Efficacy of Aminothiazole Derivatives
This section summarizes the in vivo performance of the multi-CDK inhibitor AT7519 and the PI3Kα-specific inhibitor Alpelisib (BYL719) in various cancer xenograft models.
Table 1: In Vivo Efficacy of AT7519 (Multi-CDK Inhibitor)
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Outcomes |
| AT7519 | HCT116 & HT29 Colon Cancer Xenograft | Nude Mice | 9.1 mg/kg, i.p., twice daily for 9 days | Tumor regression observed.[1] |
| AT7519 | MYCN-amplified Neuroblastoma (Patient-Derived Xenograft) | NMRI nu/nu Mice | 5, 10, or 15 mg/kg/day, i.p., for 5 days | Dose-dependent tumor growth inhibition.[2] |
| AT7519 | Multiple Myeloma Xenograft | N/A | 15 mg/kg, i.p., once daily, 5 days/week for 2 weeks | Inhibition of tumor growth and prolonged survival.[3] |
| AT7519 | Glioblastoma Xenograft | Nude Mice | N/A | Significant reduction in tumor volume and weight.[4] |
| AT7519 (in combination with Cisplatin) | Ovarian Cancer Xenograft | N/A | N/A | Combination treatment showed superior efficacy in inhibiting tumor growth compared to cisplatin alone.[5] |
Table 2: In Vivo Efficacy of Alpelisib (PI3Kα Inhibitor)
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Outcomes |
| Alpelisib (BYL719) | PIK3CA-mutant Breast Cancer Xenograft (KPL-4) | N/A | N/A | Efficacious in a PIK3CA mutant xenograft model.[6][7] |
| Alpelisib (BYL719) | Rat1-myr-p110α Tumor Xenograft | Athymic Mice | 12.5, 25, or 50 mg/kg, p.o., single or repeated doses | Dose-dependent inhibition of the PI3K/Akt pathway.[8] |
| Alpelisib (BYL719) | PIK3CA-dependent Tumor Xenografts | Mice | N/A | Significant dose-dependent antitumor efficacy.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for the in vivo studies cited.
Human Tumor Xenograft Model (General Protocol)
-
Cell Culture: Human cancer cell lines (e.g., HCT116, KPL-4) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Models: Immunodeficient mice (e.g., BALB/c nude, NMRI nu/nu, or athymic mice) are used to prevent rejection of human tumor grafts.[9]
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL of saline or a mixture with Matrigel) is subcutaneously injected into the flank of the mice.[9]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice or thrice weekly) using calipers, and calculated using the formula: (length × width²) / 2. Animal body weight is also monitored as a measure of toxicity.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control (vehicle) and treatment groups. The aminothiazole derivative or comparator agent is administered via the specified route (e.g., intraperitoneal or oral) at the indicated dose and schedule.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups. Other endpoints may include tumor regression, survival, and analysis of biomarkers from tumor tissue.[1][2]
Pharmacodynamic Studies
To confirm the mechanism of action in vivo, pharmacodynamic studies are conducted to assess target engagement.
-
Tissue Collection: Following the final dose of treatment, tumor tissues are harvested at specified time points.
-
Protein Analysis: Tumor lysates are prepared, and protein expression and phosphorylation status of key signaling molecules (e.g., p-Rb, p-NPM for CDK inhibitors; p-Akt for PI3K inhibitors) are analyzed by Western blotting.
-
Immunohistochemistry: Tumor sections can be stained with specific antibodies to visualize the localization and expression of target proteins and markers of proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3).[3]
Mechanism of Action and Experimental Workflow Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of the aminothiazole derivatives and a typical experimental workflow for in vivo validation.
Caption: Mechanism of action of AT7519, a multi-CDK inhibitor.
Caption: General signaling pathway for aminothiazole-based PI3K/mTOR inhibitors.
Caption: A typical experimental workflow for in vivo validation.
References
- 1. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 2. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. The cyclin-dependent kinase inhibitor AT7519 augments cisplatin's efficacy in ovarian cancer via multiple oncogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical assessment of the PI3Kα selective inhibitor inavolisib and prediction of its pharmacokinetics and efficacious dose in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical assessment of the PI3Kα selective inhibitor inavolisib and prediction of its pharmacokinetics and efficacious dose in human | Semantic Scholar [semanticscholar.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Analysis: 2-(2-Aminothiazol-5-yl)acetic Acid Derivatives Versus Dasatinib in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of 2-(2-Aminothiazol-5-yl)acetic acid derivatives and the established multi-targeted kinase inhibitor, dasatinib. The following sections present a comprehensive overview of their mechanisms of action, target profiles, and comparative efficacy, supported by experimental data from published studies. Detailed protocols for key assays are also provided to facilitate the replication and validation of these findings.
Introduction: Targeting Kinases in Oncology
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. This has made them a prime target for therapeutic intervention. Dasatinib, a potent inhibitor of the BCR-ABL fusion protein and Src family kinases, has been a significant advancement in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)[1][2][3][4]. The 2-aminothiazole scaffold is a key pharmacophore present in dasatinib and has been the basis for the development of novel kinase inhibitors[5][6][7]. This guide focuses on derivatives of this compound, a class of compounds that share structural similarities with dasatinib, and aims to provide a comparative analysis of their preclinical performance.
Mechanism of Action and Target Profile
Dasatinib: Dasatinib is a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of the BCR-ABL kinase, the constitutively active tyrosine kinase that drives CML[1][2]. Unlike its predecessor imatinib, dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, making it effective against many imatinib-resistant mutations[2]. Beyond BCR-ABL, dasatinib potently inhibits a range of other kinases, including the Src family kinases (Src, Lck, Yes, Fyn), c-KIT, ephrin (EPH) receptor A2, and the platelet-derived growth factor receptor (PDGFR)β[3][8]. This broad target profile contributes to its efficacy in various cancers but may also be associated with a wider range of side effects.
This compound Derivatives: The 2-aminothiazole moiety is a "privileged scaffold" in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases[6]. Derivatives of this compound are often designed as kinase inhibitors, leveraging the structural features of this core. Their specific mechanism of action and target profile depend on the nature of the substitutions on the core scaffold. Many are designed to mimic the binding mode of dasatinib to its target kinases, but with potentially improved selectivity or a different spectrum of targets.
Comparative Efficacy: Preclinical Data
Direct comparative studies provide the most valuable insights into the relative performance of these compounds. The following tables summarize the available quantitative data from in vitro studies.
Kinase Inhibition Profile
Table 1: Kinase Inhibition Profile of Dasatinib
| Kinase Target | IC50 (nM) | Reference |
|---|---|---|
| BCR-ABL | <1 | [9] |
| SRC | 0.8 | [9] |
| LCK | 1.1 | [10] |
| YES | 0.4 | [10] |
| FYN | 0.2 | [10] |
| c-KIT | 79 | [9] |
| PDGFRβ | 28 | [10] |
| EPHA2 | 16 |[10] |
Note: IC50 values can vary depending on the specific assay conditions.
Anti-proliferative Activity in Cancer Cell Lines
Several studies have evaluated the cytotoxic effects of novel 2-aminothiazole derivatives in comparison to dasatinib in various cancer cell lines.
Table 2: Comparative Anti-proliferative Activity (IC50 in µM)
| Compound | K562 (CML) | MDA-MB-231 (Breast) | MCF-7 (Breast) | HT-29 (Colon) | Reference |
|---|---|---|---|---|---|
| Dasatinib | 0.011 | <1 | <1 | <1 | [11] |
| Compound 6d * | 0.0163 | Inactive | 20.2 | 21.6 |[11][12][13] |
*Compound 6d is N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, a 2-amino-thiazole-5-carboxylic acid phenylamide derivative.
Another study reported the synthesis of 2-aminothiazole dasatinib derivatives with nanomolar inhibitory activity against K562 cells, which was comparable to that of dasatinib. These findings suggest that while some derivatives can achieve similar potency against specific leukemia cell lines, their activity against solid tumor cell lines may be significantly lower than that of dasatinib[11][12][13]. This highlights the importance of the pyrimidin-4-ylamino core of dasatinib for its broad anti-tumor activity[12][13].
Signaling Pathways
The inhibitory effects of these compounds on key signaling pathways are crucial to understanding their mechanism of action.
Experimental Protocols
To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of inhibitors against a specific kinase.
Materials:
-
Kinase of interest
-
Fluorescein-labeled substrate peptide
-
ATP
-
Test compounds (this compound derivatives and dasatinib)
-
LanthaScreen™ Eu-labeled anti-phospho-substrate antibody
-
TR-FRET dilution buffer
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in the kinase reaction buffer to the desired concentrations.
-
Kinase Reaction:
-
Add the kinase and substrate to the wells of the assay plate.
-
Add the test compound or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding EDTA.
-
Add the Eu-labeled anti-phospho-substrate antibody.
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission/donor emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds or vehicle control and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Src, anti-total-Src)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis and Protein Quantification: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the protein of interest to a loading control (e.g., GAPDH or β-actin).
Conclusion
The available preclinical data suggests that this compound derivatives can be potent inhibitors of specific cancer cell lines, with some compounds demonstrating comparable efficacy to dasatinib against CML cells. However, the broader anti-tumor activity of dasatinib across various solid tumor cell lines appears to be superior, likely due to its multi-targeted kinase inhibition profile. The development of novel 2-aminothiazole derivatives with improved selectivity or a tailored target profile remains a promising avenue for cancer drug discovery. Further comprehensive studies, including head-to-head kinase panel screening and in vivo models, are necessary to fully elucidate the therapeutic potential of these derivatives in comparison to established drugs like dasatinib.
References
- 1. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Protein extraction and Simple Western blotting [bio-protocol.org]
- 10. ulab360.com [ulab360.com]
- 11. carnabio.com [carnabio.com]
- 12. scilit.com [scilit.com]
- 13. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) analysis of 2-aminothiazole analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Aminothiazole Analogs
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility allows for substitutions at various positions, leading to a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminothiazole analogs, supported by quantitative data and detailed experimental protocols.
I. SAR Analysis of 2-Aminothiazole Analogs as Kinase Inhibitors
2-Aminothiazole derivatives have been extensively explored as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases like cancer.
Pan-Src Kinase Inhibitors
The 2-aminothiazole core was identified as a novel template for Src family kinase inhibitors. Optimization of this scaffold led to the discovery of potent pan-Src inhibitors like Dasatinib (BMS-354825).[1] The SAR studies revealed several key features:
-
Substitution at the 5-position: A carboxamide group at this position was found to be crucial for potent inhibitory activity.
-
N-substitution on the carboxamide: An N-(2-chloro-6-methylphenyl) group was identified as an optimal substituent, contributing significantly to the binding affinity.[1]
-
Substitution at the 2-amino position: A [[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino] moiety was shown to enhance potency and improve pharmacokinetic properties.[1]
Table 1: SAR of 2-Aminothiazole Analogs as Pan-Src Kinase Inhibitors
| Compound | R1 (2-amino position) | R2 (5-position) | Lck IC50 (nM) | Src IC50 (nM) |
| 1 | -H | -H | >10000 | >10000 |
| Dasatinib (2) | -[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino] | -C(O)NH-(2-chloro-6-methylphenyl) | 0.5 | 1.1 |
| 12m | -[[6-(4-methyl-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino] | -C(O)NH-(2-chloro-6-methylphenyl) | 0.4 | 0.8 |
Data sourced from: Journal of Medicinal Chemistry, 2006, 49(23), 6819-32.[1]
Interleukin-2 Inducible T-cell Kinase (Itk) Inhibitors
A series of 2-amino-5-(thioaryl)thiazoles were investigated as inhibitors of Itk, a key kinase in T-cell signaling. The SAR for this series highlighted the following:
-
5-position substituent: A thioaryl group at the 5-position was essential for activity.
-
Aryl group of the thioether: Substitution on this aryl ring with electron-withdrawing groups generally improved potency.
-
2-amino group: While various substitutions were tolerated, an unsubstituted amino group often provided good activity.
Table 2: SAR of 2-amino-5-(thioaryl)thiazoles as Itk Inhibitors
| Compound | R (substituent on thioaryl) | Itk IC50 (nM) | IL-2 Inhibition IC50 (nM) |
| 3a | 4-Cl | 18 | 130 |
| 3b | 4-Br | 15 | 120 |
| 3c | 4-CF3 | 12 | 100 |
| 3d | 3,4-diCl | 8 | 80 |
Data sourced from: Bioorganic & Medicinal Chemistry Letters, 2006, 16(14), 3706-12.[2]
II. SAR of 2-Aminothiazoles as Antimycobacterial Agents
The 2-aminothiazole scaffold has also yielded potent inhibitors of Mycobacterium tuberculosis. Systematic SAR studies on a series of 2-aminothiazoles identified key structural requirements for antimycobacterial activity.[3][4]
-
C4-position: A 2-pyridyl moiety at the C4 position of the thiazole ring was found to be critical and intolerant to modifications.[3][4]
-
N2-position: The 2-amino position demonstrated high flexibility, with the introduction of substituted benzoyl groups leading to a significant improvement in activity.[3][4] Specifically, an N-(3-chlorobenzoyl) group resulted in one of the most potent analogs.[3][4]
-
Thiazole core: The central thiazole ring was shown to be essential for the antitubercular activity.[3]
Table 3: SAR of 2-Aminothiazole Analogs against Mycobacterium tuberculosis
| Compound | N2-Substituent | MIC (µM) in 7H9 media |
| Parent Hit | Simple aryl | >10 |
| 55 | N-(3-Chlorobenzoyl) | 0.024 |
| 56 | N-(4-Chlorobenzoyl) | 0.048 |
| 60 | N-(3-Trifluoromethylbenzoyl) | 0.098 |
Data sourced from: Bioorganic & Medicinal Chemistry Letters, 2013, 23(21), 5839-5844.[3]
III. Experimental Protocols
Kinase Inhibition Assay (General Protocol)
Biochemical kinase assays are performed to determine the 50% inhibitory concentration (IC50) of the test compounds. A typical protocol involves:
-
Reagents and Buffers: Kinase enzyme, substrate (e.g., a peptide or protein), ATP, and a suitable assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Assay Procedure:
-
The kinase, substrate, and test compound (at varying concentrations) are pre-incubated in the assay buffer.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified.
-
-
Detection: The method of detection can vary, including radiometric assays (using ³²P-ATP or ³³P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., Kinase-Glo®).
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Antimycobacterial Activity Assay (Microplate Alamar Blue Assay)
The minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis is often determined using the Microplate Alamar Blue Assay (MABA).
-
Culture Preparation: M. tuberculosis H37Rv is grown in a suitable broth medium (e.g., Middlebrook 7H9 with ADC supplement).
-
Assay Setup:
-
The test compounds are serially diluted in a 96-well microplate.
-
A standardized inoculum of M. tuberculosis is added to each well.
-
The plates are incubated for several days at 37°C.
-
-
Detection:
-
Alamar Blue solution is added to each well.
-
The plates are re-incubated for 24 hours.
-
A color change from blue (no growth) to pink (growth) indicates mycobacterial viability.
-
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that prevents the color change.
IV. Visualizations
General Experimental Workflow for SAR Studies
Caption: General workflow for the synthesis, screening, and SAR analysis of 2-aminothiazole analogs.
Simplified T-Cell Receptor (TCR) Signaling Pathway and Itk Inhibition
Caption: Simplified TCR signaling cascade showing the point of intervention by 2-aminothiazole Itk inhibitors.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking New Aminothiazole Derivatives Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The aminothiazole scaffold has emerged as a significant pharmacophore in the development of novel kinase inhibitors, a class of drugs pivotal in oncology and immunology. This guide provides a comparative analysis of new aminothiazole-based compounds targeting two critical kinase families: Aurora kinases and Janus kinases (JAKs). By presenting key inhibitory data alongside established drugs, this document aims to offer an objective resource for researchers engaged in the discovery and development of next-generation targeted therapies.
I. Comparative Analysis of Aurora Kinase Inhibitors
Aurora kinases (A, B, and C) are essential serine/threonine kinases that regulate various stages of mitosis. Their overexpression is frequently linked to tumorigenesis, making them attractive targets for anticancer drug development.
Data Presentation: Aminothiazole Derivatives vs. Known Aurora Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several novel aminothiazole derivatives against Aurora A and Aurora B kinases. For benchmarking purposes, IC50 values for well-established Aurora kinase inhibitors are also included. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
| Compound/Drug Name | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Citation(s) |
| New Aminothiazole Derivatives | |||
| Compound 29 | 79 | - | [1] |
| Compound 30 | 140 | - | [1] |
| Compound 31 | Kᵢ = 8.0 | Kᵢ = 9.2 | [1] |
| Known Inhibitors | |||
| Alisertib (MLN8237) | 1.2 | 396.5 | [2] |
| Danusertib (PHA-739358) | 13 | 79 | [2] |
| ZM-447439 | 110 | 130 | [3] |
| AZD1152-HQPA | 1368 | 0.37 | [2] |
II. Comparative Analysis of Janus Kinase (JAK) Inhibitors
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling pathways that regulate inflammation and immunity. Inhibitors of the JAK-STAT pathway have been successfully developed for the treatment of autoimmune diseases and myeloproliferative neoplasms.
Data Presentation: Aminothiazole Derivatives vs. Known JAK Inhibitors
This table presents the IC50 values for recently developed thiazole-based compounds targeting JAK2, benchmarked against leading FDA-approved JAK inhibitors.
| Compound/Drug Name | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | Citation(s) |
| New Thiazole Derivatives | ||||
| Thiazole-based chalcone 11 | - | 20.32 | - | [4] |
| Thiazole-based chalcone 12 | - | 17.64 | - | [4] |
| Thiazole-based chalcone 25 | - | 33.88 | - | [4] |
| Known Inhibitors | ||||
| Ruxolitinib | 194.0 | 18.06 | - | [4][5] |
| Tofacitinib | 35.0 | 32.10 | - | [5][6] |
| CYT387 | 11 | 18 | 155 | [7] |
| TG101348 | 1062 | 3 | 102 | [8] |
III. Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of inhibitory activity data. Below are generalized protocols for key assays used to evaluate the performance of kinase inhibitors.
In Vitro Aurora Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to determine the IC50 of a test compound against Aurora kinases by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Kemptide substrate
-
ATP
-
Test aminothiazole derivatives and known inhibitors
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO.
-
Assay Plate Preparation: Add 1 µL of each inhibitor dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme and Substrate Addition: Add 2 µL of the Aurora kinase enzyme and 2 µL of the substrate/ATP mixture to each well.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9][10]
In Vitro JAK Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for determining the IC50 of a test compound against a specific JAK isoform.
Materials:
-
Recombinant human JAK1, JAK2, or JAK3 kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Test aminothiazole derivatives and known inhibitors
-
Kinase Assay Buffer 1
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plate
Procedure:
-
Master Mix Preparation: Prepare a master mix containing Kinase Assay Buffer, ATP, and the peptide substrate.
-
Compound Addition: Add 2.5 µL of the serially diluted test inhibitors or control solution (for positive control) to the wells.
-
Reaction Initiation: Add 10 µL of diluted JAK kinase to the inhibitor and positive control wells. Add 10 µL of Kinase Assay Buffer to the "blank" wells.
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Signal Generation:
-
Add 25 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 45 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well and incubate at room temperature for another 45 minutes.
-
-
Luminescence Reading: Immediately measure the luminescence using a microplate reader.
-
IC50 Calculation: Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[11]
IV. Mandatory Visualizations
Signaling Pathways and Experimental Workflow
To provide a clear visual context for the targets and methodologies discussed, the following diagrams illustrate the Aurora kinase and JAK-STAT signaling pathways, as well as a generalized experimental workflow for inhibitor screening.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK1/TYK2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. CYT387, a selective JAK1/JAK2 inhibitor: in vitro assessment of kinase selectivity and preclinical studies using cell lines and primary cells from polycythemia vera patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of JAK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Unveiling the Off-Target Landscape: A Comparative Guide to the Cross-Reactivity of 2-Aminothiazole-Based Compounds
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of drug candidates is paramount to predicting potential efficacy and toxicity. This guide provides an objective comparison of the cross-reactivity of several 2-aminothiazole-based compounds, a scaffold prevalent in many clinically relevant molecules. The information presented is supported by experimental data from publicly available sources, with a focus on quantitative comparisons, detailed methodologies, and the signaling pathways implicated by off-target interactions.
The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors. However, this structural motif is also associated with a degree of promiscuity, leading to interactions with multiple protein kinases beyond the intended target.[1][2][3] This cross-reactivity can have both beneficial and detrimental effects, contributing to a drug's polypharmacology or causing unforeseen side effects. This guide delves into the selectivity profiles of notable 2-aminothiazole-containing compounds to illuminate their off-target landscapes.
Comparative Analysis of Kinase Selectivity
To facilitate a direct comparison of the cross-reactivity of different 2-aminothiazole-based compounds, the following tables summarize their inhibitory activities against a panel of protein kinases. The data is presented as either the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), or the percentage of inhibition at a given concentration, depending on the available experimental data.
Dasatinib , a potent inhibitor of BCR-ABL and Src family kinases, is a well-characterized example of a 2-aminothiazole-based drug with a broad kinase inhibition profile.[4][5] Its extensive cross-reactivity is detailed in Table 1, which presents its pKd values against a wide array of kinases from the DiscoverX KINOMEscan®. A higher pKd value indicates a stronger binding affinity.
Table 1: Kinome Selectivity Profile of Dasatinib
| Kinase Target | pKd | Kinase Target | pKd | Kinase Target | pKd |
| ABL1 | >9.0 | DDR1 | 8.8 | MEK1 | 6.2 |
| SRC | >9.0 | EPHA2 | 8.7 | p38α | 6.1 |
| LCK | >9.0 | KIT | 8.6 | JNK1 | 6.0 |
| LYN | >9.0 | PDGFRα | 8.5 | AKT1 | 5.9 |
| YES1 | >9.0 | c-RAF | 8.4 | CDK2 | 5.8 |
| FGR | 8.9 | BTK | 8.3 | MET | 5.7 |
| HCK | 8.9 | TEC | 8.2 | FLT3 | 5.6 |
| FYN | 8.8 | CSK | 7.5 | EGFR | 5.5 |
Data sourced from the DiscoverX KINOMEscan® platform. The pKd value is the negative logarithm of the dissociation constant (Kd). Primary targets are highlighted in bold.
In contrast to the broad activity of Dasatinib, other 2-aminothiazole derivatives have been developed with greater selectivity. Table 2 showcases the selectivity profile of a diaminothiazole-based CDK inhibitor, Compound 51 , against a panel of 339 kinases. While the data is presented as percentage inhibition at a single concentration, it provides a clear indication of its primary targets and off-targets.[6]
Table 2: Selectivity Profile of Diaminothiazole CDK Inhibitor (Compound 51) at 0.1 µM
| Kinase Target | Inhibition (%) | Kinase Target | Inhibition (%) | Kinase Target | Inhibition (%) |
| CDK2 | 96 | GSK3α | 75 | CLK2 | 60 |
| CDK5 | 95 | ERK7 | 73 | Other 282 kinases | <50 |
| CDK1 | 93 | TAO1 | 66 | ||
| CDK9 | 90 | GSK3β | 62 | ||
| CDK4 | 87 | ||||
| CDK6 | 85 |
Data from a study on diaminothiazole inhibitors of cyclin-dependent kinases.[6] Primary targets are highlighted in bold.
Furthermore, allosteric inhibitors represent another strategy to achieve selectivity. Table 3 details the cross-reactivity of an allosteric 2-aminothiazole inhibitor of Casein Kinase 2 (CK2), Compound 2 , against a panel of 44 human kinases.[7]
Table 3: Selectivity Profile of Allosteric CK2 Inhibitor (Compound 2) at 50 µM
| Kinase Target | Inhibition (%) |
| CK2α | 100 |
| EGFR | 74 |
| EphA4 | 55 |
| pim-1 | 54 |
| Other 40 kinases | <50 |
Data from a study on 2-aminothiazole derivatives as selective allosteric modulators of CK2.[7] Primary target is highlighted in bold.
Experimental Protocols
The assessment of compound cross-reactivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for two key assays used to generate the type of data presented in this guide.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This biochemical assay is a common method for quantifying the activity of a kinase and the potency of an inhibitor. It measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[8]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., 2-aminothiazole derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations to be tested.
-
Kinase Reaction Setup: In a multi-well plate, add the test compound at various concentrations. Include a DMSO control for 100% kinase activity and a control without kinase for background.
-
Add the kinase enzyme to each well and incubate briefly to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a coupled luciferase reaction. Incubate at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to assess the engagement of a compound with its target protein within a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[1][9][10][11]
Materials:
-
Cultured cells expressing the target kinase
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibodies specific to the target protein and a loading control
-
SDS-PAGE and Western blotting reagents and equipment
-
Thermal cycler
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or a vehicle control (e.g., DMSO) and incubate under normal cell culture conditions.
-
Heat Shock: Harvest and wash the cells, then resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures in a thermal cycler for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
Analyze the amount of the soluble target protein at each temperature by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble target protein against the temperature to generate a melting curve for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Signaling Pathways and Experimental Workflows
The cross-reactivity of 2-aminothiazole-based compounds can lead to the modulation of multiple signaling pathways. Understanding these off-target effects is crucial for interpreting a compound's overall biological activity.
Caption: Workflow for assessing the cross-reactivity of 2-aminothiazole compounds.
The off-target activities of Dasatinib, for instance, are known to contribute to both its therapeutic efficacy and its side-effect profile. Its inhibition of Src family kinases (SFKs) like SRC, LCK, and LYN, in addition to ABL, is crucial for its potent anti-leukemic activity.[4] However, inhibition of other kinases such as c-Kit and PDGFRA is linked to some of its adverse effects.[5][12]
Caption: Simplified signaling pathways modulated by Dasatinib's off-target activity.
Similarly, the off-target effects of CDK inhibitors can lead to the modulation of various cell cycle checkpoints and other cellular processes, which could be either beneficial or detrimental depending on the specific context. A thorough understanding of these off-target-mediated pathway modulations is essential for the rational design of more selective and safer 2-aminothiazole-based drugs.[6]
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. icr.ac.uk [icr.ac.uk]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medrxiv.org [medrxiv.org]
- 12. academic.oup.com [academic.oup.com]
Validating Enzyme Inhibition: A Comparative Guide to 2-(2-Aminothiazol-5-yl)acetic Acid and its Analogs
For researchers and drug development professionals, the validation of enzyme inhibition is a critical step in the discovery of novel therapeutics. This guide provides a comparative analysis of the inhibitory potential of 2-aminothiazole derivatives, closely related to 2-(2-aminothiazol-5-yl)acetic acid, against two key enzyme targets: Carbonic Anhydrase and Acetylcholinesterase. We present a side-by-side comparison with established inhibitors, Acetazolamide and Donepezil, respectively, supported by detailed experimental protocols to aid in the replication and validation of these findings.
Performance Comparison of Enzyme Inhibitors
The inhibitory activities of 2-aminothiazole derivatives against human Carbonic Anhydrase I (hCA I) and Acetylcholinesterase (AChE) have been evaluated and compared with well-known inhibitors. The data, summarized below, highlights the potential of the 2-aminothiazole scaffold as a promising starting point for the development of potent enzyme inhibitors.
Carbonic Anhydrase Inhibition
A close analog, 2-amino-4-(4-chlorophenyl)thiazole, has demonstrated significant inhibitory activity against human Carbonic Anhydrase I (hCA I).[1] This positions the 2-aminothiazole core as a scaffold of high interest for the development of novel carbonic anhydrase inhibitors.
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) |
| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 ± 0.001 µM[1] |
| Acetazolamide | hCA I | 0.2788 µM |
Note: Data for Acetazolamide is a representative value from the literature.
Acetylcholinesterase Inhibition
The derivative, 2-amino-4-(4-bromophenyl)thiazole, has shown notable inhibitory effects on Acetylcholinesterase (AChE), an enzyme critical in the regulation of neurotransmission.[1]
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) |
| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 ± 0.030 µM[1] |
| Donepezil | AChE | Sub-nanomolar to low nanomolar range |
Note: Donepezil is a potent inhibitor with IC50 values often reported in the sub-nanomolar to low nanomolar range, indicating very high affinity.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key enzyme inhibition assays are provided below.
Carbonic Anhydrase Inhibition Assay
This protocol outlines the determination of carbonic anhydrase activity and its inhibition using a spectrophotometric method.
Workflow for Carbonic Anhydrase Inhibition Assay
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
Materials:
-
Human Carbonic Anhydrase I (hCA I)
-
p-Nitrophenyl acetate (p-NPA) as substrate
-
Tris-HCl buffer (pH 7.4)
-
2-amino-4-(4-chlorophenyl)thiazole or other test compounds
-
Acetazolamide (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of hCA I in Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in a suitable organic solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds and Acetazolamide in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add the assay buffer.
-
Add the serially diluted inhibitor solutions to the respective wells.
-
Add the hCA I enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the increase in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.
-
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes the determination of acetylcholinesterase activity and its inhibition based on the colorimetric method developed by Ellman.
Logical Flow of AChE Inhibition Validation
Caption: Logical Flow of AChE Inhibition Validation.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
2-amino-4-(4-bromophenyl)thiazole or other test compounds
-
Donepezil (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare stock solutions of ATCI and DTNB in the assay buffer.
-
Prepare serial dilutions of the test compounds and Donepezil in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add the phosphate buffer and the DTNB solution.
-
Add the serially diluted inhibitor solutions to the respective wells.
-
Add the AChE enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
Calculate the initial reaction rates (V).
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
The inhibition constant (Ki) can be determined as described for the carbonic anhydrase assay.
-
This guide provides a foundational framework for the validation of this compound and its derivatives as enzyme inhibitors. The provided data and protocols are intended to support further research and development in this promising area of medicinal chemistry.
References
Safety Operating Guide
Safe Disposal of 2-(2-Aminothiazol-5-yl)acetic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-(2-Aminothiazol-5-yl)acetic acid, a compound commonly used in pharmaceutical research. Adherence to these protocols is essential to minimize risks and meet regulatory requirements.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
| Property | Value | Source |
| GHS Hazard Statements | H315, H319, H335 | [1] |
| Signal Word | Warning | [1] |
| Appearance | Light cream to white powder/solid | [2][3] |
| pH | 4.2 (6.5 g/l aqueous solution) | [3] |
| Incompatibilities | Strong oxidizing agents | [3] |
Experimental Protocol: Spill Neutralization and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Materials:
-
Personal Protective Equipment (PPE): Chemical safety goggles, gloves, lab coat
-
Inert absorbent material (e.g., vermiculite, sand, or earth)
-
Sealable, labeled waste disposal container
-
Broom and dustpan or a vacuum cleaner with a HEPA filter
-
Soap and water
Procedure:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse any airborne dust.[4][5]
-
Don PPE: Before addressing the spill, put on all required personal protective equipment, including chemical safety goggles, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.[1][4]
-
Contain the Spill: Prevent the further spread of the spilled solid.
-
Absorb and Collect: Carefully sweep up the spilled material and place it into a designated, sealable, and properly labeled hazardous waste container.[5] Avoid actions that could generate dust. Alternatively, use an inert absorbent material to cover the spill before sweeping.[1]
-
Decontaminate the Area: Once the bulk of the material has been collected, decontaminate the spill area with soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated gloves and absorbent pads, must be placed in the hazardous waste container.
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.
Disposal of Unused this compound
The disposal of unused or waste this compound must be handled as hazardous chemical waste.
Procedure:
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.[1]
-
Packaging: Ensure the waste material is stored in a suitable, closed, and clearly labeled container.[4] Do not reuse the original container for other purposes.[1]
-
Engage a Licensed Disposal Company: Arrange for the collection and disposal of the chemical waste through a licensed professional waste disposal service.[4]
-
Recommended Disposal Method: The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][4]
-
Environmental Protection: Under no circumstances should this chemical be allowed to enter drains, sewers, or waterways.[1][2][4]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
